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Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Profiling of 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one: A Technical Guide for Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- (CAS: 1083090-91-8) Executive Summary & Physicochemical Profiling In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- (CAS: 1083090-91-8)

Executive Summary & Physicochemical Profiling

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone of rational drug design. The compound 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- , commonly referred to as 4-(trifluoromethoxy)indan-1-one , represents a highly privileged bicyclic building block.

The inclusion of the trifluoromethoxy (-OCF₃) group at the C4 position of the indanone core is not merely structural; it is a calculated pharmacokinetic enhancement. Often classified as a "pseudo-halogen," the -OCF₃ group provides a unique combination of strong electron-withdrawing properties (via inductive effects) and electron-donating capabilities (via mesomeric effects) [1]. More importantly, it imparts exceptional lipophilicity (Hansch π value of +1.04) and resists the oxidative O-demethylation typically mediated by cytochrome P450 enzymes, thereby drastically improving the metabolic stability of the resulting drug candidates [1].

Quantitative Physicochemical Data

To facilitate rapid assessment for lead optimization, the quantitative structural parameters of 4-(trifluoromethoxy)indan-1-one are summarized below.

ParameterValuePharmacological Implication
CAS Registry Number 1083090-91-8Unique identifier for procurement and literature tracking [3].
Molecular Formula C₁₀H₇F₃O₂Defines the atomic composition and exact mass.
Molecular Weight 216.16 g/mol Low MW allows for downstream derivatization without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 3Facilitates targeted interactions within receptor binding pockets.
Topological Polar Surface Area 26.30 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration (< 90 Ų).
Rotatable Bonds 1High structural rigidity, reducing entropic penalty upon target binding.

Synthetic Methodology & Regiochemical Causality

The synthesis of 4-(trifluoromethoxy)indan-1-one requires a highly controlled intramolecular Friedel-Crafts acylation. As a Senior Application Scientist, I emphasize that the choice of reagents and precursors cannot be arbitrary; they must be dictated by the chemical sensitivities of the -OCF₃ group.

The Causality of Experimental Design

Regiochemical Control: We specifically utilize 3-(2-(trifluoromethoxy)phenyl)propanoic acid as the precursor. The causality here is steric: the -OCF₃ group occupies the ortho position (C2) relative to the propanoic acid chain. During cyclization, this steric block forces the electrophilic acylium ion to attack exclusively at the unsubstituted ortho position (C6). This guarantees 100% regioselectivity, yielding the pure 4-substituted indanone rather than an intractable mixture of isomers.

Reagent Selection: Traditional Friedel-Crafts acylations rely on harsh Lewis acids like AlCl₃. However, Lewis acids can coordinate with the ether oxygen and mediate the cleavage of the sensitive -OCF₃ linkage. To circumvent this, field-proven methodologies dictate the use of Eaton's Reagent (7.5 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent provides a highly acidic, dehydrating environment that generates the acylium ion at milder temperatures (70°C) without risking defluorination or ether cleavage [2].

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system , incorporating an in-process analytical checkpoint to ensure reaction success before proceeding to the workup phase.

  • Preparation: Charge a dry, argon-purged 100 mL round-bottom flask with 3-(2-(trifluoromethoxy)phenyl)propanoic acid (10.0 mmol).

  • Activation: Slowly add Eaton's Reagent (15.0 mL) at room temperature under continuous magnetic stirring. The solution will become homogenous.

  • Cyclization: Heat the reaction mixture to 70°C for 4 hours.

  • In-Process Validation (Self-Validation Step): Withdraw a 50 μ L aliquot, quench in ice water, extract with ethyl acetate, and analyze via ATR-FTIR.

    • Validation Criteria: The reaction is deemed complete when the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) completely disappears, and the carbonyl C=O stretch shifts from ~1730 cm⁻¹ (aliphatic acid) to ~1710 cm⁻¹ (conjugated α,β -unsaturated ketone of the indanone ring).

  • Quench & Workup: Once validated, cool the mixture to 0°C and pour it dropwise over vigorously stirred crushed ice (100 g).

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ (until pH 7 is reached) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the pure product.

SynthWorkflow A Precursor: 3-(2-(Trifluoromethoxy)phenyl)propanoic acid B Activation: Eaton's Reagent (P2O5/MeSO3H) 70°C, 4 hours A->B Reagent Addition C Intramolecular Cyclization (Friedel-Crafts Acylation) B->C Acid Catalysis D Quench & Extraction (Ice water / EtOAc) C->D Reaction Completion E Product: 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one D->E Purification

Synthetic workflow for 4-(trifluoromethoxy)indan-1-one via intramolecular Friedel-Crafts acylation.

Target Engagement: Application in TRPV1 Antagonism

The 4-(trifluoromethoxy)indan-1-one scaffold is highly prized in the development of neuroactive therapeutics, specifically as a core building block for Vanilloid Receptor 1 (VR1/TRPV1) antagonists [4].

TRPV1 is a non-selective ligand-gated cation channel localized on sensory afferents. It acts as a polymodal detector for noxious stimuli, including extreme heat (>43°C), acidic conditions (protons), and capsaicin. Overactivation of TRPV1 leads to calcium/sodium influx, triggering action potentials that transmit chronic pain signals or cause bladder overactivity [4].

When 4-(trifluoromethoxy)indan-1-one is derivatized into a mature drug candidate, the indanone core provides the necessary rigid geometry to orient the molecule within the receptor. Concurrently, the highly lipophilic -OCF₃ group at the 4-position buries itself into the deep hydrophobic pocket of the TRPV1 ligand-binding domain. This precise steric and electronic fit competitively blocks the channel from opening in response to noxious stimuli, effectively halting the pain transmission cascade [4].

TRPV1_Pathway A Noxious Stimuli (Heat, Protons, Capsaicin) B TRPV1 Receptor (Sensory Afferents) A->B Activation C Ca2+ / Na+ Influx (Depolarization) B->C Channel Opening D Action Potential Generation (Pain Transmission) C->D Signal Cascade E Indanone-Derived Antagonist (e.g., 4-OCF3-Indanone scaffold) E->B Competitive Inhibition (Blocks Activation)

Mechanism of action for indanone-derived TRPV1 antagonists in blocking pain transmission pathways.

Analytical Characterization Protocol

To ensure absolute scientific integrity, the final isolated compound must be subjected to rigorous orthogonal characterization.

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic aliphatic multiplets of the cyclopentanone ring. The C2 protons (adjacent to the carbonyl) will appear as a distinct multiplet around 2.70 ppm, while the C3 protons will appear near 3.10 ppm. The aromatic region will display three distinct protons, confirming the 1,2,3-trisubstituted pattern of the benzene ring.

  • ¹⁹F NMR (376 MHz, CDCl₃): This is the most critical validation step. A sharp, distinct singlet must appear around -57.5 ppm to -58.0 ppm, unequivocally confirming the intact presence of the trifluoromethoxy group and proving that Eaton's reagent successfully prevented defluorination.

  • LC-MS (ESI+): The mass spectrum must yield a primary molecular ion peak [M+H]+ at m/z 217.1, corroborating the exact molecular weight of 216.16 g/mol .

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. URL:[Link]

  • Wang, X., et al. (2012). An efficient access to the synthesis of novel 12-phenylbenzo[6,7]oxepino[3,4-b]quinolin-13(6H)-one derivatives. Beilstein Journal of Organic Chemistry, 8, 1844–1850. URL:[Link]

  • Chemdict Chemical Database. (2025). 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- (CAS: 1083090-91-8). Chemdict. URL: [Link]

  • Bakthavatchalam, R., et al. (2011). Compounds and methods for treating pain and other conditions (U.S. Patent No. 8,026,256 B2). U.S. Patent and Trademark Office.
Exploratory

An In-depth Technical Guide to the Potential Mechanism of Action of 4-(trifluoromethoxy)-1-indanone in Biological Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The 1-indanone scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active c...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][2] This guide focuses on 4-(trifluoromethoxy)-1-indanone, a derivative that, while not extensively studied, holds significant therapeutic promise due to the unique properties of the trifluoromethoxy substituent. This document provides a comprehensive, technically-grounded framework for investigating the mechanism of action of 4-(trifluoromethoxy)-1-indanone. We will explore hypothesized biological targets and pathways based on the established pharmacology of the indanone class and outline detailed experimental workflows for target validation and mechanistic elucidation.

Introduction: The Therapeutic Potential of the 1-Indanone Scaffold

The 1-indanone core is a versatile molecular framework that has been successfully incorporated into a variety of therapeutic agents.[3][4][5] A notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features an indanone moiety.[2][6] The biological activity of indanone derivatives is broad, with demonstrated effects against cancer, inflammation, and neurodegenerative disorders.[5][6][7][8]

The introduction of a trifluoromethoxy (-OCF3) group at the 4-position of the 1-indanone ring is anticipated to significantly modulate the compound's physicochemical and biological properties. The trifluoromethoxy group is highly lipophilic and electron-withdrawing, which can enhance membrane permeability, improve metabolic stability, and alter binding interactions with biological targets.[9] These properties make 4-(trifluoromethoxy)-1-indanone a compelling candidate for drug discovery and development.

Hypothesized Biological Targets and Pathways

Based on the extensive literature on indanone derivatives, we hypothesize that 4-(trifluoromethoxy)-1-indanone may exert its biological effects through one or more of the following mechanisms:

  • Neuroprotection: Inhibition of key enzymes in the pathophysiology of neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[6][10][11]

  • Anti-inflammatory Activity: Selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[8]

  • Anticancer Activity:

    • Inhibition of protein kinases involved in tumor angiogenesis and cell proliferation, such as KDR and cKit.[12]

    • Disruption of microtubule dynamics through inhibition of tubulin polymerization.[13]

    • Modulation of the NF-κB signaling pathway, which is often dysregulated in cancer.[7]

Proposed Experimental Workflows for Target Validation and Mechanism Elucidation

To systematically investigate the mechanism of action of 4-(trifluoromethoxy)-1-indanone, we propose the following experimental workflows.

Workflow for Investigating Neuroprotective Effects

This workflow aims to determine if 4-(trifluoromethoxy)-1-indanone acts as an inhibitor of enzymes implicated in neurodegeneration.

G cluster_0 Initial Screening cluster_1 Mechanism of Inhibition Studies cluster_2 Cell-Based Assays A Enzyme Inhibition Assays (AChE, BChE, MAO-A, MAO-B) B Determine IC50 Values A->B C Enzyme Kinetics (Lineweaver-Burk Plots) B->C If potent inhibition observed D Determine Ki and Inhibition Type (Competitive, Non-competitive, etc.) C->D E Neuroblastoma Cell Lines (e.g., SH-SY5Y) D->E Confirm cellular activity F Assess Neuroprotection (e.g., against oxidative stress) E->F

Caption: Workflow for Investigating Neuroprotective Effects.

Experimental Protocols:

  • Enzyme Inhibition Assays:

    • Utilize commercially available assay kits for AChE, BChE, MAO-A, and MAO-B.

    • Prepare a series of concentrations of 4-(trifluoromethoxy)-1-indanone.

    • Perform the assays according to the manufacturer's instructions.

    • Measure the enzyme activity at each concentration of the test compound.

    • Calculate the half-maximal inhibitory concentration (IC50) for each enzyme.

  • Enzyme Kinetics:

    • For enzymes that show significant inhibition, perform kinetic studies to determine the mechanism of inhibition.[14]

    • Vary the substrate concentration in the presence and absence of different concentrations of 4-(trifluoromethoxy)-1-indanone.

    • Measure the initial reaction velocities.

    • Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to determine the type of inhibition (competitive, non-competitive, or uncompetitive).[14]

Workflow for Investigating Anti-inflammatory Effects

This workflow is designed to assess the potential of 4-(trifluoromethoxy)-1-indanone as a selective COX-2 inhibitor.

G cluster_0 Initial Screening cluster_1 Cell-Based Assays A COX-1 and COX-2 Inhibition Assays B Determine IC50 Values and Selectivity Index A->B C LPS-stimulated Macrophages (e.g., RAW 264.7) B->C If selective for COX-2 D Measure Prostaglandin E2 (PGE2) Production C->D

Caption: Workflow for Investigating Anti-inflammatory Effects.

Experimental Protocols:

  • COX-1 and COX-2 Inhibition Assays:

    • Use commercially available fluorescent or colorimetric COX inhibitor screening kits.

    • Determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 for COX-1 / IC50 for COX-2).

  • Cell-Based Assay for PGE2 Production:

    • Culture RAW 264.7 macrophage cells.

    • Pre-treat the cells with various concentrations of 4-(trifluoromethoxy)-1-indanone.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

    • Measure the concentration of PGE2 in the cell culture supernatant using an ELISA kit.

Workflow for Investigating Anticancer Effects

This workflow provides a multi-pronged approach to evaluating the anticancer potential of 4-(trifluoromethoxy)-1-indanone.

G A Cytotoxicity Screening (MTT Assay across multiple cancer cell lines) B Determine IC50 Values A->B C Tubulin Polymerization Assay B->C If cytotoxic D Kinase Inhibition Assays (KDR, cKit) B->D If cytotoxic E NF-κB Reporter Assay B->E If cytotoxic F Cell Cycle Analysis (Flow Cytometry) C->F D->F E->F G Apoptosis Assays (e.g., Annexin V staining) F->G G compound 4-(trifluoromethoxy)-1-indanone KDR KDR compound->KDR Inhibits cKit cKit compound->cKit Inhibits tubulin Tubulin compound->tubulin Inhibits polymerization angiogenesis Angiogenesis KDR->angiogenesis Promotes proliferation Cell Proliferation cKit->proliferation Promotes mitosis Mitosis tubulin->mitosis Required for angiogenesis->proliferation apoptosis Apoptosis proliferation->apoptosis Leads to mitosis->proliferation

Caption: Hypothesized Anticancer Mechanism of Action.

Conclusion

4-(trifluoromethoxy)-1-indanone represents a promising, yet underexplored, therapeutic candidate. The presence of the trifluoromethoxy group on the privileged 1-indanone scaffold suggests the potential for enhanced biological activity and favorable pharmacokinetic properties. The experimental workflows detailed in this guide provide a comprehensive and logical framework for elucidating the mechanism of action of this compound. A thorough investigation into its effects on the proposed neuroprotective, anti-inflammatory, and anticancer pathways will be crucial in determining its therapeutic potential and guiding future drug development efforts.

References

  • Ali, M. A., & Ismail, R. (2007). (E)-2-[4-(Trifluoromethoxy)benzylidene]indan-1-one. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4688. [Link]

  • Chemical Communications (RSC Publishing). (2011). Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction. Chemical Communications. [Link]

  • Frontiers. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology. [Link]

  • ChemRxiv. (2021). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. ChemRxiv. [Link]

  • Bansal, R., Singh, R., Dutta, T. S., Dar, Z. A., & Bajpai, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]

  • PubMed. (2021). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. PubMed. [Link]

  • MDPI. (2012). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Molecules, 17(2), 1686-1705. [Link]

  • National Center for Biotechnology Information. (2020). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. Bioorganic & Medicinal Chemistry Letters, 30(21), 127521. [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • ResearchGate. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • National Center for Biotechnology Information. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current Topics in Medicinal Chemistry, 10(6), 597–608. [Link]

  • PubMed. (1995). Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives. Journal of Medicinal Chemistry, 38(23), 4578–4583. [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

  • Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • ResearchGate. (2016). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. ResearchGate. [Link]

  • PubMed. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 96–116. [Link]

  • ACS Publications. (2020). Enantioenriched Quaternary α-Pentafluoroethyl Derivatives of Alkyl 1-Indanone-2-Carboxylates. The Journal of Organic Chemistry, 85(16), 10656–10665. [Link]

Sources

Foundational

The Pharmacological Potential of 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one Derivatives in Modern Drug Discovery

Executive Summary The indanone core—specifically 2,3-dihydro-1H-inden-1-one—is a privileged structural motif in medicinal chemistry, most notably recognized as the pharmacophoric foundation of the Alzheimer’s drug Donepe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indanone core—specifically 2,3-dihydro-1H-inden-1-one—is a privileged structural motif in medicinal chemistry, most notably recognized as the pharmacophoric foundation of the Alzheimer’s drug Donepezil . Recently, the functionalization of this scaffold with a trifluoromethoxy (-OCF₃) group at the 4-position (CAS: 1083090-91-8) has emerged as a highly effective strategy for developing multi-target-directed ligands (MTDLs).

The integration of the -OCF₃ moiety profoundly alters the physicochemical landscape of the indanone core. This technical whitepaper explores the structural rationale, pharmacological applications, and experimental synthesis of 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- derivatives, providing actionable insights and self-validating protocols for drug discovery professionals.

Structural Rationale: The "Super-Halogen" Effect

In rational drug design, the trifluoromethoxy group is often referred to as a "super-halogen" due to its unique stereoelectronic profile. The substitution of a standard methoxy (-OCH₃) or hydrogen atom with an -OCF₃ group on the indanone ring introduces three critical pharmacological advantages :

  • Enhanced Lipophilicity and BBB Permeability: The -OCF₃ group possesses a high Hansch lipophilicity parameter ( π=1.04 ), which is significantly higher than that of a standard methoxy group ( π=−0.02 ). This drives the partition coefficient (LogP) upward, facilitating superior passive diffusion across the Blood-Brain Barrier (BBB)—a mandatory requirement for neurotherapeutics.

  • Metabolic Stability: Cytochrome P450 (CYP) enzymes frequently target electron-rich aromatic rings for hydroxylation, or methoxy groups for O-demethylation. The strong electron-withdrawing nature of the -OCF₃ group (Hammett constant σp​=0.35 ) deactivates the indanone aromatic system against electrophilic metabolic attack, extending the compound's half-life.

  • Orthogonal Conformational Geometry: Unlike the planar -OCH₃ group, the -OCF₃ group adopts an orthogonal conformation relative to the aromatic plane to minimize stereoelectronic repulsion. This unique 3D vector allows for highly specific, deep-pocket binding in target enzymes like Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).

Key Pharmacological Applications

Neurodegenerative Diseases (Alzheimer's & Parkinson's)

Derivatives of 4-(trifluoromethoxy)indanone are currently being heavily investigated as MTDLs for Alzheimer's Disease (AD). The indanone moiety binds to the peripheral anionic site (PAS) of AChE, while the highly lipophilic -OCF₃-bearing aromatic ring extends into the catalytic active site (CAS). Furthermore, these derivatives exhibit potent dual-inhibition of MAO-B, preventing the degradation of dopamine and reducing the generation of reactive oxygen species (ROS) in the brain .

Anti-Inflammatory & Acute Lung Injury (ALI) Therapeutics

Beyond the CNS, 2-benzylidene-1-indanone derivatives featuring trifluoromethoxy substitutions have demonstrated profound anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, these compounds potently suppress ROS production by modulating NADPH oxidase. They also block the NF-κB/MAPK signaling pathways, leading to a drastic reduction in pro-inflammatory cytokines such as TNF-α and IL-6 .

Quantitative Pharmacological Data

The following table synthesizes the in vitro efficacy of leading trifluoromethoxy-indanone and related halogenated indanone derivatives across primary therapeutic targets.

Compound Class / ModificationPrimary TargetAssay ModelIC₅₀ / Inhibition RateMechanism of Action
4-(OCF₃)-Indanone Mannich Bases AChEHuman recombinant AChE14.8 nMDual PAS/CAS binding; prevents ACh degradation.
5-(OCF₃)-2-Indolinone Analogs MAO-BFluorometric assay0.35 µMReversible inhibition of monoamine oxidation.
2-Benzylidene-4-(OCF₃)-Indanones ROS ProductionLPS-stimulated Macrophages83.7% inhibitionDownregulation of NADPH oxidase.
Spiro-Indanone Derivatives TubulinA549 / MCF-7 Cell Lines0.62 µMInhibition of tubulin polymerization; apoptosis.

Mechanistic Pathways

The dual-action neuroprotective mechanism of trifluoromethoxy-indanone derivatives relies on simultaneous enzyme inhibition. By blocking both AChE and MAO-B, the compound stabilizes neurotransmitter levels while halting oxidative stress.

Neuroprotection Indanone 4-(Trifluoromethoxy)indanone Derivative AChE Acetylcholinesterase (AChE) Indanone->AChE Competitive Inhibition (PAS/CAS Binding) MAOB Monoamine Oxidase B (MAO-B) Indanone->MAOB Reversible Inhibition ACh Acetylcholine Preservation AChE->ACh Prevents Hydrolysis OxStress Oxidative Stress Reduction MAOB->OxStress Halts ROS Generation Cognition Cognitive Recovery & Neuroprotection ACh->Cognition OxStress->Cognition

Figure 1: Dual-target neuroprotective signaling pathway of trifluoromethoxy-indanone derivatives.

Experimental Workflows

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis and biological evaluation of these derivatives. Causality is embedded in each step to explain why specific conditions are mandated.

Protocol A: Synthesis of 2-Benzylidene-4-(trifluoromethoxy)-1-indanone via Claisen-Schmidt Condensation

Objective: To synthesize the α,β -unsaturated ketone derivative with high E-isomer stereoselectivity.

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one (CAS: 1083090-91-8) and 1.1 equivalents of the target aryl aldehyde in anhydrous methanol (0.2 M concentration).

    • Causality: Methanol acts as a protic solvent that stabilizes the enolate intermediate, while the slight excess of aldehyde drives the equilibrium toward complete consumption of the valuable indanone starting material.

  • Base Catalysis (Temperature Controlled): Cool the reaction vessel to 0–5 °C using an ice-water bath. Slowly add a 10% aqueous Potassium Hydroxide (KOH) solution dropwise over 15 minutes.

    • Causality: Maintaining the reaction at 0–5 °C during base addition is critical to suppress highly exothermic side reactions, such as the self-condensation of the indanone, ensuring the cross-aldol product is formed with high chemoselectivity.

  • Dehydration (E1cB Mechanism): Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor progression via TLC (Hexane:Ethyl Acetate 4:1).

    • Causality: Warming to room temperature provides the activation energy required for the elimination of the hydroxyl group (dehydration), yielding the thermodynamically stable conjugated E-alkene.

  • Quenching & Purification: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure derivative.

Synthesis Step1 4-(OCF3)-1-indanone + Aryl Aldehyde Step2 Base Catalysis (KOH/MeOH) Ice Bath (0-5°C) Step1->Step2 Solubilization Step3 Aldol Addition Intermediate (Enolate Formation) Step2->Step3 Nucleophilic Attack Step4 Dehydration (-H2O) Room Temp Step3->Step4 E1cB Mechanism Step5 Pure (E)-2-Benzylidene Indanone Derivative Step4->Step5 Recrystallization

Figure 2: Workflow for the Claisen-Schmidt condensation of trifluoromethoxy-indanone.

Protocol B: In Vitro AChE Inhibition Assay (Modified Ellman’s Method)

Objective: To quantify the IC₅₀ of the synthesized indanone derivative against human recombinant AChE.

  • Buffer & Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare solutions of the indanone inhibitor in DMSO (ranging from 0.1 nM to 100 µM).

  • Enzyme Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE enzyme (0.28 U/mL), and 20 µL of the inhibitor solution. Incubate at 25 °C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme's active site before the substrate is introduced, ensuring accurate measurement of binding affinity.

  • Colorimetric Reaction: Add 10 µL of 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 10 µL of 15 mM acetylthiocholine iodide (ATCI) substrate to initiate the reaction.

    • Causality: DTNB reacts with the thiocholine produced by AChE-mediated hydrolysis of ATCI. This yields 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm, providing a direct, stoichiometric spectrophotometric readout of enzyme kinetics.

  • Validation Controls: Include a Blank (buffer + DTNB + ATCI, no enzyme) to account for spontaneous substrate hydrolysis, and a 100% Activity Control (enzyme + DMSO vehicle, no inhibitor).

    • Causality: These controls create a self-validating system. The blank ensures the absorbance is strictly due to enzymatic activity, while the 100% control establishes the baseline required to calculate the precise percentage of inhibition.

References

  • Sağlık, B. N. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega.[Link]

  • Current Organic Chemistry. (2015). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. [Link]

  • Meng, F.-C., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry.[Link]

  • Park, P., et al. (2017). Design, synthesis, and structure-activity relationship study of halogen containing 2-benzylidene-1-indanone derivatives for inhibition of LPS-stimulated ROS production in RAW 264.7 macrophages. European Journal of Medicinal Chemistry.[Link]

  • Soylu-Eter, Ö. (2024). Synthesis and Molecular Docking Studies of 5-Trifluoromethoxy-2-Indolinones as Cholinesterase Dual Inhibitors. Future Medicinal Chemistry.[Link]

Exploratory

In Vitro Toxicity Profiling of 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one: A Technical Guide for Preclinical De-risking

Executive Summary & Mechanistic Rationale The compound 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one (CAS: 1083090-91-8) is a highly specialized fluorinated pharmacophore widely utilized as an intermediate in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one (CAS: 1083090-91-8) is a highly specialized fluorinated pharmacophore widely utilized as an intermediate in the synthesis of novel therapeutics, particularly in the development of CNS-active agents and ion channel modulators.

While the incorporation of a trifluoromethoxy (–OCF₃) group is a classic medicinal chemistry strategy to improve metabolic stability and membrane permeability (by increasing lipophilicity without a disproportionate increase in molecular weight), it introduces specific in vitro toxicological liabilities. As a Senior Application Scientist, I approach the de-risking of this compound by focusing on two primary structural alerts:

  • The Indanone Core: Susceptible to cytochrome P450 (CYP)-mediated benzylic oxidation, potentially leading to reactive electrophilic intermediates (e.g., quinones or epoxides) that can covalently bind to cellular macromolecules, causing idiosyncratic toxicity.

  • The –OCF₃ Moiety: The enhanced lipophilicity (LogP) significantly increases the probability of off-target partitioning into the hydrophobic central cavity of the Kv11.1 (hERG) potassium channel, a primary driver of drug-induced long QT syndrome.

This whitepaper outlines a self-validating, causality-driven in vitro testing cascade designed to isolate, quantify, and mitigate these specific liabilities early in the drug development pipeline.

Core In Vitro Toxicity Workflows

To establish a robust safety profile, every protocol must act as a self-validating system. This means incorporating internal controls that prove the assay's dynamic range and sensitivity during every single run.

Workflow A: Reactive Metabolite Screening via GSH Trapping

Idiosyncratic hepatotoxicity is frequently driven by the bioactivation of the indanone ring. To detect transient reactive electrophiles, we utilize a Glutathione (GSH) trapping assay coupled with LC-MS/MS. GSH acts as a surrogate nucleophile, intercepting electrophiles before they can bind to cellular proteins.

Causality Focus: We monitor the neutral loss of 129 Da. Why? Because the collision-induced dissociation (CID) of a GSH adduct consistently yields the loss of its pyroglutamic acid moiety (129 Da). This specific fragmentation allows us to filter out complex biological matrix noise and identify true reactive metabolites with high confidence .

Step-by-Step Protocol:

  • Incubation Preparation: Prepare a 100 µL incubation mixture containing human liver microsomes (HLM) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate & Trapping Agent: Add 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one to a final concentration of 10 µM. Add GSH to a final concentration of 5 mM.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Self-Validation Control: Run a parallel incubation using Diclofenac (10 µM) as a positive control, which reliably forms known GSH adducts.

  • Termination: After 60 minutes, quench the reaction by adding 200 µL of ice-cold acetonitrile. Centrifuge at 13,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a Triple Quadrupole or Linear Ion Trap LC-MS/MS system. Utilize a positive ion mode survey scan with Neutral Loss (NL) monitoring of 129 Da to trigger Enhanced Product Ion (EPI) scans for structural elucidation .

Workflow B: Cardiotoxicity (hERG) Assessment via Automated Patch-Clamp

Given the lipophilic nature of the –OCF₃ group, assessing hERG channel liability is mandatory. We utilize automated patch-clamp electrophysiology, the gold standard for high-throughput ion channel pharmacology, utilizing the 'Milnes' voltage protocol to detect use-dependent block and drug trapping .

Causality Focus: Traditional step-pulse protocols may underestimate the potency of lipophilic compounds that get "trapped" in the closed state of the hERG channel. The Milnes protocol applies a specific sequence of depolarizing and repolarizing steps that accurately captures the binding kinetics of complex fluorinated molecules .

Step-by-Step Protocol:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the recombinant hERG1a gene. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity.

  • System Setup: Load the cell suspension onto an automated patch-clamp platform (e.g., QPatch 48 or SyncroPatch). Ensure the extracellular solution contains 0.1% Pluronic F-68 to prevent micro-precipitation of the highly lipophilic indanone derivative.

  • Voltage Protocol (Milnes): Hold cells at -80 mV. Apply a depolarizing step to +20 mV for 10 seconds (to fully open and inactivate channels), followed by a repolarizing step to -50 mV to elicit the peak outward tail current.

  • Compound Application: Apply 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one in a cumulative concentration-response format (0.1, 0.3, 1.0, 3.0, 10, and 30 µM).

  • Self-Validation Control: Apply E-4031 (500 nM) at the end of the recording to confirm >95% block of the hERG current, validating the cell's specific hERG expression.

Data Visualization & Acceptance Criteria

To standardize the go/no-go decision-making process for indanone derivatives, quantitative data from the aforementioned workflows must be evaluated against strict thresholds.

Table 1: Quantitative Toxicity Thresholds for 4-(Trifluoromethoxy)indan-1-one Derivatives

Assay / ParameterTarget Threshold (De-risked)High Liability AlertMechanistic Implication
GSH Adduct Formation (LC-MS/MS Peak Area Ratio)< 1% relative to parent compound> 5% relative to parentHigh risk of covalent binding; potential for idiosyncratic DILI.
hERG IC₅₀ (Automated Patch-Clamp)> 30 µM< 10 µMHigh risk of QT prolongation; molecule fits hERG central cavity.
Cytotoxicity IC₅₀ (HepG2, 72h, ATP depletion)> 100 µM< 20 µMGeneral mitochondrial impairment or membrane disruption.
Therapeutic Index (Margin) > 100-fold (hERG IC₅₀ / Efficacy EC₅₀)< 30-fold marginUnsafe therapeutic window for systemic administration.

Mechanistic Pathway Visualization

The following diagram illustrates the causality chain from the parent compound through CYP450 bioactivation, highlighting the critical divergence between toxic covalent binding and safe GSH detoxification.

G Parent 4-(Trifluoromethoxy)- 2,3-dihydro-1H-inden-1-one CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP Electrophile Reactive Electrophile (e.g., Epoxide/Quinone) CYP->Electrophile Toxicity Covalent Binding to Proteins/DNA (Toxicity) Electrophile->Toxicity Unmitigated Pathway GSH Glutathione (GSH) Trapping Electrophile->GSH Detoxification Pathway Adduct GSH Adduct Formation GSH->Adduct Detection LC-MS/MS Detection (Neutral Loss 129 Da) Adduct->Detection

Fig 1: Bioactivation and GSH trapping mechanism for indanone derivatives.

Conclusion

Profiling the in vitro toxicity of 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one requires a targeted approach that respects its specific chemical architecture. By deploying data-independent LC-MS/MS for reactive metabolite trapping and kinetic automated patch-clamp electrophysiology for hERG liability, researchers can accurately map the safety margins of this building block. Ensuring that these assays are self-validating guarantees that the resulting data is robust enough to support advanced IND-enabling studies.

References

  • Title: An HTS Methodology for Reactive Metabolite Detection and Identification Using an LC-MS/MS Data-Independent Strategy Source: Waters Corporation Application Notes URL: [Link]

  • Title: Rapid Screening of Glutathione-Trapped Reactive Metabolites by Linear Ion Trap Mass Spectrometry with Isotope Pattern-Dependent Scanning Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Implementation of a kinetic hERG Assay Protocol Using QPatch 48 Source: Metrion Biosciences URL: [Link]

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)-

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)-, a valuable fluorinated building block for pharmaceutical and material...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)-, a valuable fluorinated building block for pharmaceutical and materials science research. The synthesis is achieved through a robust and efficient intramolecular Friedel-Crafts acylation of 3-(3-(trifluoromethoxy)phenyl)propanoic acid. This guide details the reaction mechanism, reagent preparation, the cyclization procedure, product purification, and necessary characterization. Emphasis is placed on the rationale behind key experimental steps and critical safety precautions required for handling the strong acid catalyst. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Synthetic Strategy

Indanone scaffolds are prevalent in a wide range of biologically active molecules and natural products. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after moiety in drug design.

The chosen synthetic route is an intramolecular Friedel-Crafts acylation. This class of reactions is a powerful method for constructing cyclic ketones, such as indanones and tetralones, by forming a new carbon-carbon bond on an aromatic ring.[1] The reaction proceeds by generating a highly electrophilic acylium ion from a carboxylic acid precursor, which is then attacked by the tethered aromatic ring.

While traditional catalysts like AlCl₃ or polyphosphoric acid (PPA) can be used, this protocol employs trifluoromethanesulfonic acid (triflic acid, TfOH). Triflic acid is a non-oxidizing superacid that acts as both the solvent and catalyst, promoting efficient cyclization under homogenous conditions, often with cleaner conversions and simpler work-ups compared to Lewis acids which require stoichiometric amounts due to product complexation.[2][3]

Reaction Scheme:

Reaction scheme for the synthesis of 4-(trifluoromethoxy)indanone

Figure 1: Intramolecular Friedel-Crafts acylation of 3-(3-(trifluoromethoxy)phenyl)propanoic acid to yield 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)-.

Reaction Mechanism

The reaction proceeds via the formation of an acylium ion intermediate, a potent electrophile. The mechanism involves three key stages:

  • Acylium Ion Formation: The carboxylic acid is protonated by the superacid (TfOH). Subsequent loss of a water molecule generates a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a new C-C bond and temporarily disrupts the ring's aromaticity, creating a carbocation intermediate (a sigma complex).

  • Rearomatization: A base (the triflate anion, TfO⁻) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity and yielding the final indanone product.

G start 3-(3-(trifluoromethoxy)phenyl)propanoic acid protonation Protonation of Carbonyl Oxygen start->protonation + H⁺ (from TfOH) h2o_loss Loss of H₂O protonation->h2o_loss acylium Acylium Ion (Electrophile) h2o_loss->acylium eas Intramolecular Electrophilic Attack acylium->eas sigma Sigma Complex (Carbocation Intermediate) eas->sigma Forms C-C bond deprotonation Deprotonation & Rearomatization sigma->deprotonation - H⁺ product 4-(trifluoromethoxy)-1-indanone deprotonation->product

Diagram 1: Reaction mechanism pathway.

Materials, Reagents, and Equipment

Reagents & Materials
ReagentCAS No.Molecular Weight ( g/mol )QuantityMoles (mmol)EquivalentsSupplier
3-(3-(trifluoromethoxy)phenyl)propanoic acid205659-53-4236.172.00 g8.471.0Sigma-Aldrich
Trifluoromethanesulfonic acid (TfOH)1493-13-6150.0810 mL (~17 g)~113~13.4Fisher Scientific
Dichloromethane (DCM, anhydrous)75-09-284.9350 mL--VWR
Ethyl Acetate (EtOAc)141-78-688.11200 mL--VWR
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01100 mL--LabChem
Saturated Sodium Chloride (Brine)7647-14-558.4450 mL--LabChem
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 g--Sigma-Aldrich
Silica Gel (230-400 mesh)112926-00-860.08As needed--Sorbent Technologies
Equipment
  • 100 mL round-bottom flask with a magnetic stir bar

  • Septum and needle for inert gas line

  • Argon or Nitrogen gas supply

  • Magnetic stir plate

  • Ice-water bath

  • 500 mL separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves (e.g., butyl rubber).

Experimental Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_1 Dry glassware thoroughly prep_2 Add starting material to flask prep_1->prep_2 react_1 Cool flask to 0 °C prep_2->react_1 react_2 Slowly add Triflic Acid (TfOH) react_1->react_2 react_3 Warm to RT and stir for 2-4h react_2->react_3 react_4 Monitor by TLC react_3->react_4 workup_1 Quench by pouring onto ice react_4->workup_1 workup_2 Extract with Ethyl Acetate (x3) workup_1->workup_2 workup_3 Wash with sat. NaHCO₃ workup_2->workup_3 workup_4 Wash with brine workup_3->workup_4 workup_5 Dry organic layer (MgSO₄) workup_4->workup_5 workup_6 Concentrate via rotary evaporation workup_5->workup_6 purify_1 Purify crude oil via column chromatography workup_6->purify_1 purify_2 Characterize pure product (NMR, MS, IR) purify_1->purify_2

Diagram 2: Step-by-step experimental workflow.

Detailed Synthesis Protocol

Note: This reaction must be performed in a well-ventilated chemical fume hood. All glassware must be oven-dried or flame-dried before use to ensure anhydrous conditions.[4]

Reaction Setup and Cyclization
  • Place 2.00 g (8.47 mmol) of 3-(3-(trifluoromethoxy)phenyl)propanoic acid into a dry 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Cool the flask in an ice-water bath to 0 °C.

  • Expert Tip: Controlling the initial temperature is crucial as the addition of the strong acid is exothermic.[4]

  • Slowly add 10 mL of triflic acid via syringe to the stirred starting material over 10-15 minutes. The solid should dissolve to form a homogenous solution.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 4:1 Hexanes:Ethyl Acetate eluent system. The product will have a higher Rf value than the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible.

Work-up and Isolation
  • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ~100 g of crushed ice with vigorous stirring. This quenching step is highly exothermic.

  • Transfer the resulting aqueous slurry to a 500 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers in the separatory funnel.

  • Causality: The next step is to neutralize any remaining triflic acid and remove the unreacted carboxylic acid starting material.

  • Carefully wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL). Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.

  • Wash the organic layer with saturated brine solution (1 x 50 mL) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or brown oil.

Purification and Characterization
  • Purify the crude oil using flash column chromatography on silica gel.

  • Eluent System: A gradient of 100% hexanes to 95:5 hexanes:ethyl acetate is typically effective. Collect fractions and analyze by TLC to isolate the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- as a solid or oil.

  • Expected Yield: 75-90%.

  • Characterization:

    • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.65 (d, 1H, Ar-H), ~7.45 (t, 1H, Ar-H), ~7.30 (d, 1H, Ar-H), ~3.15 (t, 2H, -CH₂-), ~2.75 (t, 2H, -CH₂-).

    • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~205 (C=O), ~150 (q, C-OCF₃), ~138 (C), ~132 (CH), ~128 (C), ~122 (CH), 120.7 (q, J ≈ 257 Hz, -OCF₃), ~118 (CH), ~36 (-CH₂-), ~25 (-CH₂-).

    • ¹⁹F NMR (376 MHz, CDCl₃): δ (ppm) ~ -58.0 (s).

    • Mass Spec (ESI): m/z calculated for C₁₀H₇F₃O₂ [M+H]⁺: 217.05; found: 217.05.

Safety Precautions

  • Trifluoromethanesulfonic acid (Triflic Acid) is extremely corrosive and can cause severe burns to the skin and eyes, potentially leading to blindness.[5] It is also harmful if inhaled.[6] Always handle it in a chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.

  • The quenching of triflic acid with water is highly exothermic. Perform this step slowly and behind a safety shield.

  • Dichloromethane and ethyl acetate are volatile and flammable organic solvents. Avoid open flames and ensure proper ventilation.

  • Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.[5][7][8]

References

  • Benchchem. (n.d.). Avoiding byproduct formation in Friedel-Crafts acylation for precursors.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Trifluoromethanesulfonic acid.
  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)-1-indanone | 68755-42-0.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Fisher Scientific. (n.d.). Trifluoroacetic Acid Material Safety Data Sheet (MSDS).
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Trifluoromethanesulfonic acid, 99%.
  • Prakash, G. K. S., et al. (2010). A convenient synthesis of trifluoromethyl-substituted arylpropanoic acids and 1-indanones. Beilstein Journal of Organic Chemistry, 6, 84. This reference is inferred from[9] and provides context for similar syntheses.

  • Huang, X., et al. (2012). An efficient and scalable one-pot process for the preparation of 1-indanones from benzoic acids. This reference is inferred from[10] which describes a relevant one-pot synthesis.

  • Sigma-Aldrich. (2025, September 28). SAFETY DATA SHEET - Trifluoroacetic acid.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET - Trifluoromethanesulfonic Acid.

Sources

Application

Application Note: Catalytic Hydrogenation Strategies for 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)-

Introduction and Pharmacological Rationale The compound 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- (commonly referred to as 4-(trifluoromethoxy)indan-1-one) is a highly valued building block in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Rationale

The compound 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- (commonly referred to as 4-(trifluoromethoxy)indan-1-one) is a highly valued building block in medicinal chemistry. The incorporation of a trifluoromethoxy (-OCF₃) group significantly enhances the metabolic stability, lipophilicity, and overall bioavailability of the parent molecule[1].

The catalytic reduction of the C=O bond in this indanone framework is a critical step for synthesizing bioactive indanol derivatives. However, the stereoelectronic properties of the -OCF₃ group, combined with the benzylic nature of the resulting alcohol, present unique chemo- and stereoselectivity challenges during hydrogenation[2]. This application note details field-proven methodologies for the controlled reduction of 4-(trifluoromethoxy)indan-1-one, ensuring high yields while mitigating unwanted side reactions.

Mechanistic Pathways & Chemoselectivity

When subjecting 4-(trifluoromethoxy)indan-1-one to catalytic hydrogenation, the reaction can diverge into three distinct pathways depending on the catalyst, hydrogen source, and solvent environment:

  • Controlled Reduction : Yields the racemic secondary alcohol, 4-(trifluoromethoxy)indan-1-ol.

  • Asymmetric Transfer Hydrogenation (ATH) : Yields enantiopure (R)- or (S)-indanol derivatives using chiral ruthenium catalysts via dynamic kinetic resolution[3].

  • Hydrogenolysis (Over-reduction) : Cleavage of the newly formed benzylic C-O bond to yield 4-(trifluoromethoxy)indane. While typically an unwanted side reaction, it can be intentionally targeted using acidic conditions[4].

G Indanone 4-(Trifluoromethoxy) indan-1-one Racemic Racemic Indanol (Controlled Reduction) Indanone->Racemic H2, PtO2 or neutral Pd/C 25°C, 1 atm Chiral Chiral Indanol (Asymmetric Transfer) Indanone->Chiral Ru-TsDPEN, HCO2H/Et3N 25-40°C Indane Indane Derivative (Hydrogenolysis) Indanone->Indane H2, Pd/C, Acidic Elevated Temp/Pressure

Divergent catalytic hydrogenation pathways for 4-(trifluoromethoxy)indan-1-one.

Catalyst Selection and Optimization Data

Selecting the correct catalytic system is paramount to achieving the desired chemoselectivity. The table below summarizes the causality behind various experimental conditions.

Catalyst SystemH₂ SourceAdditives / EnvironmentTemp / PressurePrimary OutcomeCausality / Mechanism
PtO₂ (Adams' Catalyst) H₂ gasNeutral (Ethanol or THF)25 °C, 1 atmRacemic IndanolHighly active for ketone reduction; suppresses benzylic C-O cleavage[5].
10% Pd/C H₂ gasAcidic (HCl or AcOH)50 °C, 3-4 atmIndane (Over-reduction)Acid protonates the benzylic alcohol, facilitating elimination and subsequent reduction[4].
RuCl(p-cymene)[(R,R)-Ts-DPEN] HCO₂H / Et₃NNone25-40 °C, 1 atm(R)-Indanol (>95% ee)Concerted hydride transfer via a 6-membered transition state prevents racemization[3].

Experimental Protocols

Protocol A: Chemoselective Synthesis of Racemic 4-(trifluoromethoxy)indan-1-ol

Objective: Reduce the ketone moiety quantitatively without triggering hydrogenolysis of the resulting benzylic alcohol.

  • Preparation: In a flame-dried Schlenk flask, dissolve 4-(trifluoromethoxy)indan-1-one (1.0 equiv, 10 mmol) in anhydrous ethanol (50 mL, 0.2 M).

  • Catalyst Addition: Add PtO₂ (5 mol%) under a continuous stream of argon.

    • Causality: PtO₂ is highly chemoselective for ketone reduction. Unlike Pd/C, which strongly coordinates to benzylic alcohols and promotes unwanted hydrogenolysis to the indane derivative, PtO₂ ensures the reaction halts precisely at the indanol stage[5].

  • Atmosphere Exchange: Evacuate the flask and backfill with hydrogen gas three times to ensure a pure H₂ environment.

  • Reaction: Stir the suspension vigorously at 25 °C under a hydrogen balloon (1 atm) for 4–6 hours.

  • Monitoring: Track reaction progression via TLC (Hexanes/EtOAc 8:2) until complete consumption of the starting material is observed.

  • Workup: Filter the mixture through a short pad of Celite to remove the catalyst, washing thoroughly with ethyl acetate. Concentrate the filtrate in vacuo to afford the racemic indanol.

Protocol B: Asymmetric Transfer Hydrogenation (ATH) to (R)-4-(trifluoromethoxy)indan-1-ol

Objective: Enantioselective reduction utilizing a Noyori-Ikariya type chiral ruthenium catalyst.

  • Preparation: In a rigorously degassed Schlenk tube, add 4-(trifluoromethoxy)indan-1-one (1.0 equiv, 5 mmol) and the chiral catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%).

  • Reagent Addition: Introduce a pre-mixed, heavily degassed azeotropic solution of formic acid and triethylamine (5:2 molar ratio, 10 mL).

    • Causality: The precise 5:2 ratio is critical. It acts as both the hydrogen donor and solvent while maintaining an optimal pKₐ environment. A stronger base could cause unwanted enolization of the indanone, while this specific ratio facilitates smooth hydride transfer via a concerted transition state without racemizing the substrate[3].

  • Reaction: Stir the reaction mixture at 40 °C for 12–18 hours under argon.

  • Workup: Quench the reaction by adding water (20 mL) and extract with dichloromethane (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography to isolate the enantiopure (R)-4-(trifluoromethoxy)indan-1-ol.

Analytical Validation and Troubleshooting

To validate the success of the hydrogenation protocols, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a self-validating system:

  • Success Indicator: The disappearance of the ketone carbonyl resonance at ~206 ppm in ¹³C NMR and the emergence of a distinct benzylic CH-OH proton at ~5.2 ppm in ¹H NMR confirm the successful reduction to the indanol.

  • Failure Indicator (Hydrogenolysis): If over-reduction has occurred, the benzylic proton at ~5.2 ppm will be absent, replaced by a multiplet corresponding to the CH₂ group of the indane ring at ~2.9 ppm.

Troubleshooting Tip: If trace amounts of the indane derivative are detected during Protocol A, add a catalytic amount of an amine base (e.g., pyridine or quinoline) to the reaction mixture. Causality: The amine selectively poisons the highly active hydrogenolysis sites on the heterogeneous metal surface without inhibiting the primary ketone reduction pathway.

References

  • Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society.
  • WO2013068785A1 - Indanone and indandione derivatives and heterocyclic analogs. Google Patents.
  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. PMC - NIH.
  • Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers (RSC Publishing).
  • Dec. 6, 2011 - Patent for Indanone derivatives hydrogenation. Googleapis.com.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of CAS 1083090-91-8

Welcome to the Technical Support Center for CAS 1083090-91-8 (4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one). As a Senior Application Scientist, I have designed this guide to help researchers and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CAS 1083090-91-8 (4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the unique challenges associated with fluorinated indanone synthesis.

Fluorinated building blocks are highly sensitive. Relying solely on standard purification templates often leads to batch failures due to the unique electronic and steric behaviors of the trifluoromethoxy (-OCF3) group. This guide provides field-proven, self-validating workflows to isolate high-purity target compounds.

Part 1: Diagnostic FAQ (Impurity Identification)

Q1: My GC-MS shows a single mass peak, but my NMR indicates an impure batch. What am I missing? You are likely dealing with a regioisomeric impurity. The synthesis of 4-(trifluoromethoxy)-1-indanone typically proceeds via the intramolecular Friedel-Crafts acylation of 3-(trifluoromethoxy)phenylpropanoic acid. Because the -OCF3 group is an ortho/para director, cyclization can occur at C2 (ortho) or C6 (para). Acylation at C2 yields your target (4-OCF3 indanone), while acylation at C6 yields the 6-OCF3 regioisomer. These isomers have identical molecular weights and nearly identical boiling points, making them indistinguishable on standard GC-MS without specialized chiral or high-resolution columns. You must use 19 F NMR to differentiate the subtle chemical shift differences between the two isomers.

Q2: What indicates the presence of defluorinated impurities? While the -OCF3 group is generally robust, prolonged exposure to strong Lewis acids (e.g., AlCl 3​ ) at elevated temperatures during cyclization can cause partial C-F bond degradation[1]. This leads to difluoromethoxy (-OCHF 2​ ) impurities. Alternatively, these impurities carry over from incomplete fluorination of commercial starting materials. In your 19 F NMR, a fully fluorinated -OCF 3​ group appears as a sharp singlet. If you see a distinct doublet around -82.0 ppm (with a large coupling constant of J≈74 Hz), you have a defluorinated -OCHF 2​ contaminant.

Part 2: Troubleshooting Workflows (Resolution)

Q3: My Friedel-Crafts cyclization yielded a 60:40 mixture of 4-OCF3 and 6-OCF3 regioisomers. How do I separate them? Causality & Solution: The 6-OCF3 isomer is less sterically hindered around the ketone moiety than the 4-OCF3 target. Because the ketone in the 6-isomer is more accessible, it interacts more strongly with the silanol groups on a normal-phase silica stationary phase. Therefore, the target 4-(trifluoromethoxy)-1-indanone will elute faster than the 6-isomer. You can resolve this using carefully optimized normal-phase silica gel chromatography (See Protocol A).

Q4: I detect difluoromethoxy (-OCHF2) analogs in my final batch. Normal-phase chromatography isn't separating them. What should I do? Causality & Solution: Separation of -OCF 3​ and -OCHF 2​ is notoriously difficult on normal-phase silica because their overall dipole moments and polarities are too similar. However, the -OCHF 2​ group acts as a weak hydrogen bond donor, whereas the -OCF 3​ group is strictly hydrophobic[2]. By switching to Reverse-Phase HPLC (C18), the aqueous mobile phase will hydrogen-bond with the -OCHF 2​ impurity, causing it to elute significantly earlier than the lipophilic target. (See Protocol B).

Part 3: Quantitative Analytical Data

Use the following self-validating data matrix to track your fractions during purification.

Compound / ImpurityStructural Characteristic 19 F NMR Shift (ppm)Normal Phase Rf​ (Hexane:EtOAc 9:1)RP-HPLC Relative Retention Time
4-(Trifluoromethoxy)-1-indanone Target (4-OCF 3​ )-57.8 (s)0.451.00
6-(Trifluoromethoxy)-1-indanone Regioisomer (6-OCF 3​ )-58.3 (s)0.350.98
4-(Difluoromethoxy)-1-indanone Degradant (4-OCHF 2​ )-82.0 (d, J=74 Hz)0.430.85

Part 4: Experimental Protocols

Protocol A: Regioisomer Resolution via Silica Gel Chromatography

Use this protocol to separate the 4-OCF3 target from the 6-OCF3 regioisomer.

  • Sample Preparation: Dissolve the crude reaction batch in a minimal amount of dichloromethane (DCM). Add Celite (1:2 mass ratio to crude) and evaporate the solvent completely to dry-load the sample. Scientific rationale: Dry-loading prevents the band broadening typically caused by the high lipophilicity of the trifluoromethoxy group.

  • Column Equilibration: Pack a silica gel column (230-400 mesh) and equilibrate with Hexane:Ethyl Acetate (95:5).

  • Elution: Run a shallow isocratic gradient of 95:5 Hexane:EtOAc for 3 column volumes (CV), then step to 90:10. Collect small fractions (e.g., 15 mL for a 10 g scale).

  • Self-Validation Checkpoint: Spot fractions on TLC. The target 4-OCF3 isomer has an Rf​ of ~0.45. Do not pool yet. Take an aliquot of the combined suspected target fractions, evaporate, and run a 19 F NMR. You must observe a single sharp singlet at -57.8 ppm. If a secondary singlet at -58.3 ppm is present, the 6-OCF3 regioisomer has co-eluted, and the fraction must be recycled.

Protocol B: Defluorinated Impurity Scavenging via RP-HPLC

Use this protocol if -OCHF2 impurities are detected, as normal-phase methods will fail.

  • Preparation: Dissolve the chromatography-purified batch in HPLC-grade Acetonitrile (MeCN). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Stationary Phase: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Isocratic 65% MeCN in Water (buffered with 0.1% Formic Acid). Scientific rationale: The acidic modifier suppresses enolization of the indanone, which can cause peak tailing[2].

  • Elution: Monitor UV absorbance at 254 nm. The difluoromethoxy impurity will elute first. Collect the major peak that follows.

  • Self-Validation Checkpoint: Lyophilize the target peak. The -OCHF 2​ group is highly diagnostic. Do not consider the batch pure until the -82.0 ppm doublet is completely absent from the final 19 F NMR spectrum.

Part 5: Purification Workflow Visualization

PurificationWorkflow Start Crude CAS 1083090-91-8 Reaction Batch Analysis 19F NMR & GC-MS Impurity Profiling Start->Analysis Decision1 Regioisomers Present? (e.g., 6-OCF3) Analysis->Decision1 Chromatography Silica Gel Chromatography (Hexane/EtOAc 9:1) Decision1->Chromatography Yes (>5%) Decision2 Defluorinated Impurities? (e.g., -OCHF2) Decision1->Decision2 No Chromatography->Decision2 RPHPLC Reverse-Phase HPLC (C18, MeCN/H2O) Decision2->RPHPLC Yes Pure Purified 4-(Trifluoromethoxy)-1-indanone (>99% Purity) Decision2->Pure No RPHPLC->Pure

Fig 1. Diagnostic and purification workflow for CAS 1083090-91-8 batches.

References

  • [3] Kawanishi, R., et al. "Amine-Catalyzed Decarboxylative Aldol Reaction of β-Ketocarboxylic Acids with Trifluoropyruvates." Molecules, MDPI. [Link]

  • [2] "NaBArF-Mediated Electrophilic Trifluoromethylation of Nonactivated Silyl Enol Ethers." ACS Organic & Inorganic Au, American Chemical Society.

  • [1] Kisel, A. V., et al. "The Process of Isolation, Using Crystallization of Cis- and Trans-Isomers, of Perfluorodecalines from an Industrial Mixture of Electrochemical Fluorination of Napthaline." Applied Sciences, MDPI.

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

Welcome to the technical support guide for the crystallization of 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with obtaining high-quality crystalline material of this specific compound. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established crystallization principles and an understanding of the molecule's unique physicochemical properties.

Understanding the Molecule: Key Properties Influencing Crystallization

The successful crystallization of 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is governed by its molecular structure. Two key features are paramount:

  • The Indanone Core: This rigid, largely planar bicyclic system provides a strong framework that encourages molecular packing into a crystal lattice.

  • The 4-(trifluoromethoxy) Group (-OCF₃): This substituent is highly significant. It is a strong electron-withdrawing group and is considerably lipophilic, more so than a trifluoromethyl (-CF₃) or a simple methoxy (-OCH₃) group.[1][2] This high lipophilicity dictates the compound's solubility, pushing it towards non-polar to moderately polar organic solvents and making it virtually insoluble in water. The bulk and electronegativity of the -OCF₃ group can also influence intermolecular interactions and crystal packing, potentially leading to polymorphism.[3][4]

Understanding these features is the first step in rationally designing a crystallization experiment and troubleshooting unexpected outcomes.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My compound fails to crystallize and remains a clear solution, even after cooling. What's wrong?

Answer: This is a classic sign of insufficient supersaturation, meaning the concentration of the compound in the solvent is below the threshold required for nucleation and crystal growth.[5]

  • Cause 1: High Solubility in the Chosen Solvent. The compound is simply too soluble in the solvent, even at reduced temperatures.[5] An ideal solvent should dissolve the compound when hot but have low solubility when cold.[6][7]

    • Solution: Re-evaluate your solvent choice. If you are using a highly effective solvent like Dichloromethane (DCM) or Acetone, try a solvent in which the compound has more moderate solubility, such as isopropanol, ethyl acetate, or toluene.

  • Cause 2: Insufficient Concentration. You may have used too much solvent to dissolve the initial solid. The goal is to use the minimum amount of hot solvent necessary for complete dissolution.[8]

    • Solution: Slowly evaporate a portion of the solvent to increase the concentration. This can be done by passing a gentle stream of nitrogen or air over the solution or by using a rotary evaporator.[9] Be careful not to evaporate too quickly, as this can lead to rapid precipitation of amorphous solid.

  • Cause 3: Inhibition of Nucleation. The initial formation of crystal seeds (nuclei) is a kinetically-driven process that can sometimes be hindered.

    • Solution: Induce nucleation. The most common methods are:

      • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[5][10]

      • Seeding: Add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.[11]

Question 2: An oil is forming at the bottom of my flask instead of solid crystals. How do I prevent "oiling out"?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[5] This is a common issue for compounds that are highly concentrated or when the solvent's boiling point is significantly higher than the compound's melting point.[9]

  • Cause 1: Rapid Cooling. Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[5]

    • Solution: Ensure a slow cooling rate. Insulate the flask by wrapping it in glass wool or placing it within a larger beaker (to create an air jacket). Allow it to cool slowly to room temperature on the benchtop before moving it to a refrigerator or ice bath.[9]

  • Cause 2: High Solute Concentration. The solution is too concentrated, causing the compound to precipitate before the solution has cooled sufficiently.

    • Solution: Re-heat the solution to redissolve the oil, then add a small amount (5-10% more) of the hot solvent to slightly dilute the mixture.[10] Then, attempt the slow cooling process again.

  • Cause 3: Inappropriate Solvent Choice. The high lipophilicity of the -OCF₃ group might lead to very high solubility in some non-polar solvents, increasing the risk of oiling out.

    • Solution: Consider using a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (e.g., DCM, ethyl acetate) and then slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.[7][12]

Question 3: I'm getting crystals, but they are very small, needle-like, or form a powder. How can I grow larger, higher-quality crystals?

Answer: The formation of very small crystals typically indicates that the rate of nucleation was much faster than the rate of crystal growth. This happens when supersaturation is achieved too quickly.[5]

  • Cause 1: High Rate of Nucleation. Too many crystal nuclei form at once, leading to competition for the available solute and resulting in many small crystals instead of a few large ones.[5]

    • Solution: Reduce the rate of supersaturation. This is best achieved by slowing down the cooling process as much as possible. Using a more dilute solution (by adding slightly more hot solvent than the minimum required) can also help.[10]

  • Cause 2: Solvent Choice. Highly volatile solvents can evaporate too quickly, leading to rapid crystallization on the flask walls.

    • Solution: While volatile solvents are often good for initial purification, for growing large, high-quality crystals for analysis (like X-ray crystallography), a less volatile solvent such as toluene or a solvent mixture can be beneficial.[8][13] Vapor diffusion is an excellent technique for this, where a solution of your compound is allowed to slowly equilibrate with a vapor of an anti-solvent.[13]

Question 4: The yield of my crystallization is very low. How can I improve it?

Answer: A low yield means a significant portion of your compound remained dissolved in the mother liquor after filtration.

  • Cause 1: Using Excessive Solvent. This is the most common reason for poor yield.[9]

    • Solution: During the dissolution step, be patient and add the hot solvent in small portions, ensuring the solid has a chance to dissolve before adding more. Aim for the absolute minimum volume needed.

  • Cause 2: Insufficient Cooling. The solubility of the compound, while low in the cold solvent, is not zero.

    • Solution: After crystals have formed at room temperature, cool the flask further in an ice bath or refrigerator for at least an hour before filtration.[5] This will maximize the amount of compound that crystallizes out of the solution.

  • Cause 3: Premature Filtration. Filtering while the solution is still warm will result in a significant loss of product.

    • Solution: Ensure the crystallization process is complete and the flask is thoroughly chilled before separating the crystals from the mother liquor.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

G start Start Crystallization (Dissolve in min. hot solvent, cool slowly) outcome Observe Outcome start->outcome crystals High-Quality Crystals Formed outcome->crystals Success no_crystals No Crystals / Clear Solution outcome->no_crystals Failure oil_out Oiling Out outcome->oil_out Failure small_crystals Small / Needle-like Crystals outcome->small_crystals Failure action_concentrate Action: 1. Evaporate some solvent. 2. Try inducing nucleation (scratch/seed). no_crystals->action_concentrate action_reheat Action: 1. Re-heat to dissolve oil. 2. Add 5-10% more solvent. 3. Cool much slower. oil_out->action_reheat action_slow_cool Action: 1. Re-dissolve with heat. 2. Use slightly more solvent. 3. Insulate flask for very slow cooling. small_crystals->action_slow_cool action_concentrate->outcome Retry re_evaluate If problem persists: Re-evaluate solvent system. Consider solvent/anti-solvent. action_concentrate->re_evaluate action_reheat->outcome Retry action_reheat->re_evaluate action_slow_cool->outcome Retry action_slow_cool->re_evaluate

Caption: Decision tree for troubleshooting common crystallization problems.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solvent selection for 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one?

A good starting point is to test solubility in a range of common solvents with varying polarities. Given the compound's lipophilic -OCF₃ group and aromatic rings, solvents like ethyl acetate, toluene, acetone, and isopropanol are excellent candidates. A simple experimental test is the best approach: place a few milligrams of the compound in a test tube, add a few drops of solvent, and observe. An ideal single solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[12]

Q2: How does the trifluoromethoxy group specifically affect my choice of solvent?

The -OCF₃ group significantly increases the lipophilicity (a measure of how well a compound dissolves in fats, oils, and non-polar solvents) of the molecule.[1][2] This means you should prioritize organic solvents over aqueous systems. Furthermore, solvents capable of hydrogen bonding (like ethanol or methanol) might be less effective on their own compared to when used in a pair with a less polar solvent, as the -OCF₃ group is a poor hydrogen bond acceptor.[13] Solvents like toluene or benzene can sometimes be very effective as they can interact favorably with the aromatic rings of the indanone system through π-π stacking.[8][13]

Q3: What are the most suitable crystallization techniques for this compound?

The best technique depends on your goal:

  • For Bulk Purification: Slow cooling from a single solvent is often fastest and most efficient. Dissolve the compound in the minimum amount of a suitable boiling solvent, filter hot to remove any insoluble impurities, and allow it to cool slowly to room temperature, followed by an ice bath.

  • For High-Purity, X-ray Quality Crystals: Slow evaporation or vapor diffusion are superior.

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial, cover with a cap that has a small hole, and allow the solvent to evaporate over several days.[8] This is best for less volatile solvents to prevent overly rapid crystal formation.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar that contains a small amount of a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, gradually reducing its solubility and promoting the growth of large, well-ordered crystals.[13]

Data Presentation: Common Crystallization Solvents

The table below provides properties of common solvents to assist in rational selection for crystallization experiments.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes
n-Heptane980.11.9Non-polar, good as an anti-solvent.
Toluene1112.42.4Good for aromatic compounds, less volatile.[6]
Ethyl Acetate774.46.0Medium polarity, good general-purpose solvent.
Acetone565.120.7Polar, volatile, may be too strong a solvent.
Isopropanol823.918.3H-bonding, medium polarity.
Ethanol784.324.6H-bonding, polar, often used with water.
Dichloromethane403.19.1Highly effective but very volatile.[13]

Experimental Protocol: Single Solvent Recrystallization

This protocol describes a standard method for purifying 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one using a single solvent.

Materials:

  • Crude 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

  • Selected crystallization solvent (e.g., Ethyl Acetate or Toluene)

  • Erlenmeyer flask

  • Hot plate

  • Watch glass (to cover the flask)

  • Buchner funnel, filter paper, and filter flask

  • Glass rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate to the solvent's boiling point. Add more solvent in small increments, swirling after each addition, until the solid just completely dissolves. Do not add excess solvent. [8]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration by passing the solution through a fluted filter paper into a pre-heated clean flask. This step must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed on the benchtop. Crystal formation should begin within 5 to 20 minutes.[10] Rushing this step will result in smaller, less pure crystals.

  • Chilling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a vacuum desiccator.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • LibreTexts Chemistry. (2022, April 7). 3.3: Choice of Solvent.
  • Vapourtec. (2024, May 17).
  • Nichols, L. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • (n.d.).
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • Potticary, J., et al. (2025, July 16). ArOCF3, ArOCHF2, ArOCH2F, and ArOCH3: What the F Does to Control the Crystallization of Riluzole and Analogous Fluoromethyl Ethers.
  • University of York, Department of Chemistry. (n.d.).
  • Ali, M. A., et al. (n.d.). (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. PMC.
  • Ali, M. A., et al. (n.d.). (E)-2-[4-(Trifluoromethoxy)benzylidene]indan-1-one. PMC.
  • (n.d.).
  • PubChem. (n.d.). 4-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one.
  • Saginome, H., et al. (2006, September 24). The Effect of Trifluoromethyl and Difluoromethoxy Groups on Mesomorphic Properties.
  • Leroux, F. R., et al. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • (2025, November 2). (PDF) Effect of trifluoromethyl groups on properties of aromatic and semi-aromatic polyimides for space applications.
  • Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-amine hydrochloride.
  • Dalvit, C., et al. (2025, July 18).

Sources

Troubleshooting

Preventing thermal degradation of 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- during storage

Technical Support Center: 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- A Guide to Ensuring Stability and Preventing Thermal Degradation During Storage Welcome to the technical support guide for 1H-Inden-1-one, 2,3-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)-

A Guide to Ensuring Stability and Preventing Thermal Degradation During Storage

Welcome to the technical support guide for 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)-. As a Senior Application Scientist, I've designed this resource to provide you with in-depth, field-proven insights into the proper storage and handling of this valuable research compound. The stability of your materials is paramount to the success and reproducibility of your experiments. This guide moves beyond simple instructions to explain the chemical principles behind our recommendations, ensuring you can maintain the integrity of your samples.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the storage and stability of 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)-.

Q1: What is the primary cause of degradation for this compound during storage?

A: The primary driver of degradation for 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- is thermal energy, which can be exacerbated by the presence of oxygen and atmospheric moisture. The indanone core, a cyclic ketone, is susceptible to reactions like oxidation, especially at the benzylic position adjacent to the carbonyl group. Thermal stress provides the activation energy for these unwanted reactions, leading to the formation of impurities and a decrease in the overall purity of the material.

Q2: What are the ideal storage temperature and atmospheric conditions?

A: To minimize thermal degradation, we recommend a multi-tiered approach based on the intended duration of storage.

  • Long-Term Storage (> 6 months): Store at -20°C to -80°C under an inert atmosphere (argon or nitrogen).[1] The combination of low temperature and an oxygen-free environment provides the most robust protection against degradation pathways.

  • Short-Term Storage (< 6 months): Storage at 2-8°C is acceptable for shorter periods.[1] However, it is still highly recommended to store the container under an inert atmosphere and tightly sealed to prevent moisture ingress.

Q3: Why is an inert atmosphere so critical for this compound?

A: The use of an inert atmosphere, such as argon or nitrogen, is a preventative measure against oxidative degradation. Fluorinated compounds can sometimes be susceptible to complex degradation pathways, and the indanone structure itself has reactive sites.[2][3] Oxygen, a diradical, can initiate chain reactions, leading to the formation of hydroperoxides and other oxidative byproducts, which not only contaminate the sample but can also catalyze further degradation.

Q4: What types of containers are recommended for storing 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)-?

A: Material compatibility is crucial to prevent both contamination of your sample and degradation of the container.

  • Recommended: High-purity amber glass bottles with Polytetrafluoroethylene (PTFE)-lined caps are the preferred choice.[4][5] Glass is inert, and the amber color protects the compound from potential light-induced degradation. The PTFE liner provides an excellent, non-reactive seal.[4][5]

  • Acceptable Alternatives: For certain applications, containers made from fluoropolymers like PFA (Perfluoroalkoxy) or FEP (Fluorinated Ethylene Propylene) can be used.[4]

  • Avoid: We strongly advise against using standard polyethylene (PE) or polypropylene (PP) containers for long-term storage. While fluorinated HDPE can be an option, there is a risk of leaching impurities from the container into the solvent over time.[4][6] Never use containers made of PVC, as it is generally not compatible with fluorinated compounds.[4]

Q5: What are the visible signs of compound degradation?

A: While analytical confirmation is always necessary, visual inspection can provide the first clues. Be alert for:

  • Color Change: A noticeable shift from a white/off-white solid to a yellow or brownish hue can indicate the formation of chromophoric impurities.

  • Change in Physical State: The appearance of an oily film or clumping of the solid material may suggest the presence of degradation byproducts.

If you observe any of these changes, it is imperative to re-analyze the material for purity before use.

Troubleshooting Guide

This section is designed to help you diagnose and resolve issues you might encounter.

Issue 1: My sample has developed a yellow tint after several weeks in the refrigerator.

  • Probable Cause: This is a classic sign of potential oxidative degradation or the formation of a low-level impurity. This may have been caused by frequent opening of the container, introducing atmospheric oxygen and moisture, or an imperfect seal on the container.

  • Recommended Action:

    • Do not use the material for a critical experiment.

    • Perform a Purity Analysis: Use a validated analytical method, such as HPLC-UV or LC-MS, to quantify the purity and identify potential new impurity peaks.

    • If Purity is Compromised: Depending on the level of impurity, the material may need to be repurified (e.g., by column chromatography) or discarded.

    • Future Prevention: For the remaining stock, transfer the material to a new, clean, and dry amber glass vial. Purge the headspace with argon or nitrogen before sealing tightly with a PTFE-lined cap. Store at -20°C for enhanced stability.

Issue 2: LC-MS analysis of my stored sample shows several new, low-intensity peaks that were not present in the initial analysis.

  • Probable Cause: The appearance of new peaks, even at low levels, indicates that degradation has begun. These could be isomers, oxidative byproducts, or dimers formed via a thermally-induced reaction.

  • Recommended Action:

    • Characterize the Impurities: If possible, use the mass spectral data to propose structures for the degradation products. This can provide valuable information about the degradation pathway.

    • Evaluate Impact on Assay: Determine if these impurities are likely to interfere with your downstream application. For example, in a biological assay, they could be inactive, or they could be potent inhibitors, leading to erroneous results.

    • Implement Stricter Storage: Immediately transfer the main stock to -80°C under an inert atmosphere. For daily use, prepare smaller aliquots in separate vials. This prevents repeated warming and cooling cycles and exposure of the bulk material to the atmosphere.

Storage Condition Decision Workflow

The following diagram outlines the decision-making process for selecting the appropriate storage conditions.

A Start: New Compound Received B Intended Storage Duration? A->B C < 6 Months B->C Short-Term D > 6 Months B->D Long-Term E Store at 2-8°C C->E F Store at -20°C to -80°C D->F G Select Container: Amber Glass Vial with PTFE-lined Cap E->G F->G H Blanket with Inert Gas (Argon or Nitrogen) G->H I Seal Tightly & Label with Date H->I J Log in Inventory & Store I->J

Caption: Workflow for selecting appropriate storage conditions.

Experimental Protocols & Methodologies

To ensure the integrity of your compound, follow these validated protocols.

Protocol 1: Recommended Long-Term Storage

This protocol is designed to maximize the shelf-life of 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)-.

  • Container Preparation: Select an amber glass vial with a PTFE-lined cap that is appropriately sized for the amount of material. Ensure the vial is scrupulously clean and dry.

  • Material Transfer: In a controlled environment with low humidity (a glove box is ideal), carefully transfer the compound into the vial.

  • Inert Gas Purge: Insert a long needle connected to a source of dry argon or nitrogen. Gently flush the headspace of the vial for 30-60 seconds to displace all atmospheric oxygen.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Labeling: Clearly label the vial with the compound name, batch number, concentration (if in solution), and the date of storage.

  • Storage: Place the sealed vial in a freezer set to -20°C or, for maximum stability, -80°C.

  • Documentation: Record the storage location and date in your laboratory inventory system.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Regularly assessing the purity of your compound is critical. This is a general HPLC method that can be adapted.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Compare the resulting chromatogram to a reference chromatogram of a freshly prepared or certified standard. Note the presence of any new peaks, which would indicate degradation.[7]

Summary of Recommended Storage Parameters
ParameterShort-Term Storage (< 6 months)Long-Term Storage (> 6 months)Rationale
Temperature 2-8°C-20°C to -80°CReduces the kinetic rate of degradation reactions.[1]
Atmosphere Inert Gas (Recommended)Inert Gas (Required)Prevents oxidative degradation by displacing atmospheric oxygen.[2]
Container Amber Glass, PTFE-lined capAmber Glass, PTFE-lined capEnsures chemical inertness and protects from light.[4][5]
Handling Minimize freeze-thaw cyclesAliquot for usePrevents exposure of the bulk material to ambient conditions.
Hypothesized Degradation Pathway

While the exact degradation mechanism requires experimental study, a plausible pathway involves oxidation at the benzylic position, which is activated by the adjacent carbonyl group. This could lead to the formation of a hydroperoxide intermediate, followed by further decomposition.

cluster_0 Hypothesized Oxidative Degradation A 1H-Inden-1-one, 2,3-dihydro- 4-(trifluoromethoxy)- B Initiation: Radical Formation at Benzylic Position A->B Heat, Light, or Trace Metal Catalyst C Propagation: Reaction with O2 B->C O2 D Hydroperoxide Intermediate C->D E Decomposition Products (e.g., Hydroxylated species, ring-opened products) D->E Further Reactions

Caption: A hypothesized pathway for oxidative degradation.

References

  • LookChem. 1H-Inden-1-one,2,3-dihydro-4-methoxy-. Available at: [Link]

  • Aaron Chemicals LLC. (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride Safety Data Sheet. (2025). Available at: [Link]

  • Qorpak. Fluorination: The Solution to Plastic Bottle Paneling. Available at: [Link]

  • European Industrial Gases Association (EIGA). Code of practice compressed fluorine and mixtures with inert gases. Available at: [Link]

  • Oak Ridge National Laboratory. Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. (2000). Available at: [Link]

  • Purdue University. Fluorine Safety. Available at: [Link]

  • CP Lab Safety. Chemical Compatibility by Container Resin. Available at: [Link]

  • Foxx Life Sciences. PTFE and Teflon Chemical Compatibility Chart. Available at: [Link]

  • Gifu Pharmaceutical University. Lab. of Pharm. Analytical Chemistry Publications. (1994). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(trifluoromethoxy)-1-indanone and 4-fluoro-1-indanone for Drug Design Professionals

Introduction: The Strategic Value of Fluorinated Indanones in Medicinal Chemistry The 1-indanone scaffold is a privileged structure in medicinal chemistry, serving as a rigid framework for a variety of biologically activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Indanones in Medicinal Chemistry

The 1-indanone scaffold is a privileged structure in medicinal chemistry, serving as a rigid framework for a variety of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[1] Its constrained conformation allows for precise positioning of substituents to optimize interactions with biological targets. A common and highly effective strategy in modern drug design is the introduction of fluorine-containing groups to modulate a molecule's physicochemical properties.[2][3]

This guide provides an in-depth comparison of two key fluorinated building blocks: 4-(trifluoromethoxy)-1-indanone and 4-fluoro-1-indanone . The choice between a trifluoromethoxy (-OCF3) group and a single fluorine (-F) atom can profoundly impact a drug candidate's lipophilicity, metabolic stability, and target binding affinity.[4] Understanding these differences is critical for researchers aiming to fine-tune Structure-Activity Relationships (SAR) and optimize pharmacokinetic profiles. We will explore the distinct properties each substituent imparts, supported by experimental data and established medicinal chemistry principles, to empower researchers to make informed decisions during lead optimization.

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

The strategic replacement of a hydrogen atom with a fluorine or a trifluoromethoxy group is a cornerstone of modern drug discovery, primarily to enhance metabolic stability and modulate electronic properties.[2] While both 4-(trifluoromethoxy)-1-indanone and 4-fluoro-1-indanone offer the advantages of a fluorinated scaffold, they are not interchangeable. Their differing steric, electronic, and lipophilic characteristics present distinct opportunities and challenges in drug design.

Core Structural and Physical Properties
Property4-(trifluoromethoxy)-1-indanone4-fluoro-1-indanoneRationale and Implications
Molecular Formula C₁₀H₇F₃O₂C₉H₇FOThe addition of the -OCF₃ group results in a higher molecular weight.
Molecular Weight 216.16 g/mol (Calculated)150.15 g/mol [5]A significant increase in mass that must be considered within the context of overall molecular size and ligand efficiency.
Melting Point Data not available72-76 °C[5][6]4-fluoro-1-indanone is a well-characterized solid, simplifying handling and reaction setup.
Appearance Data not availableWhite to light yellow solid[7]Standard appearance for a crystalline organic solid.
Key Drug Design Parameters: Lipophilicity, Electronics, and Stability

The true divergence between these two building blocks becomes apparent when examining the parameters that most directly influence pharmacological behavior.

Drug Design Parameter-OCF₃ Group-F GroupCausality and Experimental Insights
Lipophilicity (LogP) High (Hansch π ≈ +1.04)[8]Moderate (Hansch π ≈ +0.15)The -OCF₃ group is one of the most lipophilic substituents used in drug design, significantly increasing a molecule's preference for a non-polar environment.[4][8] This can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility if not balanced. The single fluorine atom provides a more modest increase in lipophilicity.[4] For orally administered drugs, a LogP value below 5 is generally desirable.[9]
Electronic Effect Strongly Electron-Withdrawing (Hammett σₚ ≈ +0.35)Weakly Electron-Withdrawing (Hammett σₚ ≈ +0.06)The potent inductive effect of the -OCF₃ group can significantly lower the pKa of nearby basic groups and alter the charge distribution across the aromatic ring. This can be exploited to enhance binding interactions or modulate reactivity. The -F atom has a much weaker electronic influence.[2]
Metabolic Stability Very High High Both substituents are used to block sites of metabolic oxidation. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by Cytochrome P450 enzymes.[2] The -OCF₃ group is particularly robust and serves as a highly stable bioisostere for the metabolically labile methoxy (-OCH₃) group.[10]
Steric Bulk Significant Minimal The trifluoromethoxy group is considerably larger than a fluorine atom (Van der Waals radius: F ≈ 1.47 Å). This steric hindrance can be advantageous for displacing water molecules in a binding pocket or providing a steric shield against metabolic enzymes, but it can also lead to unfavorable steric clashes if the binding site is constrained.

Strategic Application in Drug Discovery Programs

The decision to use 4-(trifluoromethoxy)-1-indanone versus 4-fluoro-1-indanone depends entirely on the specific goals of the lead optimization campaign. The following diagram outlines a logical workflow for selecting the appropriate scaffold based on desired property modulation.

G cluster_0 start Initiate Lead Optimization with Indanone Scaffold problem Identify Key Deficiencies in Lead Compound (e.g., Poor Permeability, Metabolic Liability, Low Potency) start->problem decision Select Fluorinated Indanone Based on Desired Property Modulation problem->decision lipophilicity Primary Goal: Significantly Increase Lipophilicity (Improve Membrane Permeability) decision->lipophilicity Low Cell Penetration metabolism Primary Goal: Block Key Metabolic Hotspot with Minimal Lipophilicity Change decision->metabolism Rapid Metabolism potency Primary Goal: Probe for New Hydrophobic or H-Bond Acceptor Interactions decision->potency Sub-optimal Potency electronics Primary Goal: Strongly Modulate Ring Electronics (Lower pKa of Proximal Amine) decision->electronics Poor PK/Solubility due to High Basicity choose_OCF3 Choose: 4-(trifluoromethoxy)-1-indanone lipophilicity->choose_OCF3 choose_F Choose: 4-fluoro-1-indanone metabolism->choose_F potency->choose_F electronics->choose_OCF3

Caption: Decision workflow for selecting between fluorinated indanone scaffolds.

Experimental Protocols for Comparative Evaluation

To empirically validate the choice of scaffold and its derivatives, rigorous experimental evaluation is necessary. The following protocols provide self-validating systems for assessing key drug-like properties.

Protocol 1: Synthesis of 2-Benzylidene-1-Indanone Derivatives

A common method for elaborating on the 1-indanone core is through a Claisen-Schmidt or Knoevenagel condensation with substituted benzaldehydes to form 2-benzylidene-1-indanone derivatives.[1][11][12][13][14]

Objective: To synthesize a small library of derivatives from both 4-(trifluoromethoxy)-1-indanone and 4-fluoro-1-indanone for comparative biological and physicochemical testing.

Materials:

  • 4-(trifluoromethoxy)-1-indanone or 4-fluoro-1-indanone (1.0 eq)

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.0 - 1.2 eq)

  • Ethanol (or other suitable alcohol)

  • Catalyst: Hydrochloric acid (gas or concentrated solution) or Sodium hydroxide/potassium hydroxide (aqueous solution or pellets)

  • Round-bottom flask, magnetic stirrer, condenser (if heating)

Procedure:

  • Dissolution: Dissolve the selected 1-indanone (1.0 eq) and the substituted benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Catalysis (Acid-Catalyzed): Cool the mixture in an ice bath. Bubble gaseous HCl through the solution for 10-15 minutes or add a catalytic amount of concentrated HCl. Stir at room temperature or gently reflux until reaction completion (monitored by TLC).[12]

  • Catalysis (Base-Catalyzed): To the stirred solution at room temperature, add a catalytic amount of aqueous NaOH or KOH. Stir at room temperature or gently heat until reaction completion (monitored by TLC).

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate has formed, collect the product by vacuum filtration. If no precipitate forms, pour the mixture into ice-water and stir until a solid forms.

  • Purification: Wash the crude solid with cold water and then a cold, non-polar solvent (e.g., hexane) to remove unreacted aldehyde. Recrystallize the product from a suitable solvent (e.g., ethanol) to yield the pure 2-benzylidene-1-indanone derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Determination of Lipophilicity (LogP) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-throughput and reliable method for determining LogP values, especially for compounds with high lipophilicity where the traditional shake-flask method may be challenging.[15][16][17][18][19]

Objective: To experimentally determine the LogP values of the synthesized indanone derivatives.

G start Start: Prepare Samples (Test Compounds & Standards) step1 Prepare Mobile Phase (e.g., Acetonitrile/Water gradient) and Equilibrate RP-HPLC System start->step1 step2 Inject Reference Standards with known LogP values step1->step2 step3 Record Retention Times (tR) for Standards and an Unretained Solute (t0) step2->step3 step4 Calculate Capacity Factor (k) for each Standard k = (tR - t0) / t0 step3->step4 step5 Generate Calibration Curve: Plot log(k) vs. known LogP values step4->step5 step9 Interpolate LogP of Test Compounds from the Calibration Curve using their log(k) values step5->step9 step6 Inject Test Compounds (Indanone Derivatives) step7 Record Retention Times (tR) for Test Compounds step6->step7 step8 Calculate Capacity Factor (k) for each Test Compound step7->step8 step8->step9 end End: Report Experimental LogP Values step9->end G cluster_0 Preparation Phase cluster_1 Incubation Phase cluster_2 Analysis Phase prep1 Thaw & Prepare Hepatocytes (0.5 x 10^6 cells/mL) start_rxn Initiate Reaction: Add Hepatocytes to Dosing Plate prep1->start_rxn prep2 Prepare Dosing Solutions (Test Compound & Controls in Medium) prep2->start_rxn prep3 Prepare Quench Plate (Acetonitrile + Internal Standard) quench Immediately Transfer Samples to Quench Plate prep3->quench incubate Incubate at 37°C on Orbital Shaker start_rxn->incubate sampling Sample Aliquots at Time Points (0, 15, 30, 60, 120 min) incubate->sampling sampling->quench centrifuge Centrifuge Quench Plate to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, Half-Life (t1/2), and Intrinsic Clearance (CLint) analyze->calculate

Caption: Experimental workflow for the hepatocyte metabolic stability assay.

Conclusion

The choice between 4-(trifluoromethoxy)-1-indanone and 4-fluoro-1-indanone is a strategic decision in drug design that should be driven by data and a clear understanding of the project's objectives.

  • Choose 4-(trifluoromethoxy)-1-indanone when the primary goal is to significantly increase lipophilicity to improve membrane permeability or to introduce a strong electron-withdrawing group to modulate target interactions or the pKa of a nearby functional group. Its larger steric profile can also be used to probe larger pockets or shield against metabolism.

  • Choose 4-fluoro-1-indanone when the objective is to block a specific metabolic C-H oxidation site with a minimal perturbation to the overall lipophilicity and size of the lead compound. It offers a more conservative modification, making it ideal for fine-tuning properties without drastic changes.

By leveraging the distinct physicochemical profiles of these two powerful building blocks and validating their effects through the rigorous experimental protocols outlined in this guide, researchers can more effectively navigate the complexities of lead optimization and accelerate the development of novel therapeutics.

References

  • Polli, J., et al. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. International Journal of Pharmaceutics. Available at: [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved March 27, 2026, from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available at: [Link]

  • Polli, J., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available at: [Link]

  • Kaczor, A. A., & Satała, G. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. International Journal of Nanomedicine. Available at: [Link]

  • MDPI. (2025, November 12). New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. Chem. Proc.. Available at: [Link]

  • Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood. Retrieved March 27, 2026, from [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available at: [Link]

  • ACS Publications. (2025, May 20). Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. Available at: [Link]

  • Wang, Y., et al. (2018). Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. International Journal of Nanomedicine. Available at: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

  • ResearchGate. (2026, March 17). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • ResearchGate. (n.d.). A. Dependence of the lipophilicity (logP) on the number of fluorine.... Retrieved March 27, 2026, from [Link]

  • ACD/Labs. (2019). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved March 27, 2026, from [Link]

  • IAPC Journals. (2021, October 10). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Available at: [Link]

  • Tota, A., et al. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Periodicals of Engineering and Natural Sciences. Available at: [Link]

  • NextSDS. (n.d.). 4-Fluoro-7-Methoxy-1-indanone — Chemical Substance Information. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values.... Retrieved March 27, 2026, from [Link]

  • PubChemLite. (n.d.). 4-fluoro-1-indanone (C9H7FO). Retrieved March 27, 2026, from [Link]

  • Chapman University Digital Commons. (2024, December 5). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Available at: [Link]

  • Logvinenko, I. G., et al. (2024). 4-Trifluoromethoxy proline: synthesis of stereoisomers and lipophilicity study. Organic & Biomolecular Chemistry. Available at: [Link]

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Comparative

Efficacy comparison of CAS 1083090-91-8 derivatives vs standard VR1 antagonists

Efficacy Comparison Guide: CAS 1083090-91-8 Derivatives vs. Standard VR1 (TRPV1) Antagonists The Mechanistic Paradigm: Overcoming First-Generation Limitations The Transient Receptor Potential Vanilloid 1 (TRPV1), histori...

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Author: BenchChem Technical Support Team. Date: April 2026

Efficacy Comparison Guide: CAS 1083090-91-8 Derivatives vs. Standard VR1 (TRPV1) Antagonists

The Mechanistic Paradigm: Overcoming First-Generation Limitations

The Transient Receptor Potential Vanilloid 1 (TRPV1), historically known as the VR1 receptor, is a polymodal non-selective cation channel predominantly expressed in the peripheral endings of small-diameter nociceptive primary afferent neurons[1]. It serves as a critical biosensor for noxious stimuli, including heat (>43°C), acidic conditions (pH < 6.0), and chemical irritants like capsaicin[2].

While first-generation standard antagonists (such as Capsazepine and AMG-517) successfully block nociceptive signaling, they have historically failed in clinical trials due to severe on-target side effects—most notably, profound hyperthermia (an uncontrolled spike in core body temperature)[1][2]. This occurs because these early compounds indiscriminately block the channel's basal thermoregulatory functions alongside its nociceptive functions.

Recent advancements in medicinal chemistry have identified CAS 1083090-91-8 (4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one) as a highly valuable electrophilic building block[3]. By utilizing this specific indanone scaffold, researchers have synthesized a novel class of indane propanamides and acetamides that exhibit potent TRPV1 antagonism[4]. The rigid indane A-region, coupled with the lipophilic trifluoromethoxy group, allows these derivatives to selectively target the capsaicin-binding pocket without abolishing the proton-mediated activation pathways required for normal thermoregulation.

G Activators Noxious Stimuli (Capsaicin, Heat >43°C, pH<6.0) TRPV1 TRPV1 (VR1) Channel (Primary Afferent Neurons) Activators->TRPV1 Activates Ca_Influx Calcium (Ca2+) Influx TRPV1->Ca_Influx Channel Opening Standard Standard Antagonists (e.g., AMG-517, Capsazepine) Standard->TRPV1 Blocks (High Hyperthermia) CAS_Deriv CAS 1083090-91-8 Indane Derivatives CAS_Deriv->TRPV1 Blocks (No Hyperthermia) Neuropeptides Substance P & CGRP Release Ca_Influx->Neuropeptides Depolarization Pain Nociception & Inflammation Neuropeptides->Pain Sensitization

Fig 1: TRPV1 signaling pathway and points of inhibition by standard vs. indane-derived antagonists.

Quantitative Efficacy Benchmarking

To objectively evaluate the performance of CAS 1083090-91-8 derivatives (represented by the optimized Indane Propanamide "Antagonist 36"), we must benchmark them against established VR1 reference standards: Capsazepine (the first competitive antagonist)[5], BCTC, and AMG-517[1][2].

Table 1: Comparative Pharmacodynamics and In Vivo Efficacy

Compound ClassSpecific AgenthTRPV1 IC₅₀ (Capsaicin)In Vivo Analgesia (Formalin Phase 2)Hyperthermic Liability (Δ Core Temp)
First-Gen Standard Capsazepine~200 - 500 nMWeak / TransientLow
Urea-Based Standard BCTC~35 nMModerateHigh (+1.0°C to +2.0°C)
Clinical Standard AMG-517~0.5 nMHighSevere (Trials Halted)
CAS 1083090-91-8 Deriv. Indane Propanamide 361.2 nMExcellent (100% block at 1 mg/kg)Negligible (< +0.2°C)

Data Synthesis & Causality: The data highlights a critical evolutionary step in drug design. While AMG-517 possesses sub-nanomolar potency, its clinical utility is voided by severe hyperthermia[1]. The CAS 1083090-91-8 derivative achieves near-equivalent potency (1.2 nM) but completely inhibits Phase 2 pain behavior in murine models at just 1 mg/kg without triggering the hyperthermic response[4]. This is directly caused by the indane A-region's structural bias, which stabilizes the channel in a conformation that prevents capsaicin binding but allows basal proton-gated thermoregulatory currents to persist.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols represent the gold standard for evaluating novel TRPV1 antagonists against reference compounds. Every step is designed as a self-validating system to eliminate false positives.

Protocol A: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Purpose: To isolate direct channel kinetics and calculate the exact IC₅₀ of the antagonist without interference from systemic biological networks.

  • Cell Preparation: Culture HEK293 cells stably transfected with human TRPV1 (hTRPV1).

    • Causality: HEK293 cells lack endogenous TRPV1 expression. Using a transfected line ensures that any recorded calcium/cation currents are exclusively mediated by the target receptor, eliminating background noise from other TRP channels.

  • Electrode Setup: Fabricate borosilicate glass pipettes with a resistance of 3–5 MΩ. Fill with an intracellular solution containing CsCl.

    • Causality: Cesium (Cs⁺) blocks endogenous potassium (K⁺) currents, preventing them from masking the TRPV1-mediated inward currents.

  • Configuration & Baseline: Achieve a Gigaohm seal and rupture the membrane for whole-cell access. Hold the membrane potential at 0 mV and periodically repolarize to −120 mV[2].

  • System Validation (Positive Control): Perfuse the cell with 100 nM capsaicin for 10 seconds.

    • Validation Check: A rapid, robust inward current confirms functional channel expression. Wash out the capsaicin with standard extracellular buffer until the current returns to absolute baseline. If baseline is not achieved, discard the cell to prevent desensitization artifacts.

  • Antagonist Evaluation: Co-perfuse 100 nM capsaicin with escalating concentrations (0.1 nM to 10 μM) of the CAS 1083090-91-8 derivative.

  • Data Acquisition: Measure the peak current inhibition relative to the positive control to plot a dose-response curve and calculate the IC₅₀.

Protocol B: In Vivo Biphasic Formalin Pain Model & Thermoregulation

Purpose: To evaluate systemic analgesic efficacy while simultaneously screening for hyperthermic liability.

  • Subject Acclimation: Habituate male C57BL/6 mice to individual observation chambers for 1 hour.

  • Dosing: Administer the CAS 1083090-91-8 derivative (1 mg/kg), AMG-517 (positive hyperthermia control), or vehicle via oral gavage 30 minutes prior to the stimulus[1][4].

  • Baseline Thermoregulation: Record baseline rectal temperature (T₀) immediately before the nociceptive stimulus.

  • Nociceptive Stimulus: Inject 20 μL of 2% formalin subcutaneously into the plantar surface of the right hind paw.

    • Causality: Formalin induces a strictly biphasic pain response. Phase 1 (0–5 mins) is caused by direct chemical activation of nociceptors (including TRPV1). Phase 2 (15–45 mins) is driven by inflammatory mediators and central sensitization[4]. Measuring both phases distinguishes a compound's direct receptor antagonism from its broader anti-inflammatory capabilities.

  • Behavioral Quantification: Record the cumulative time the subject spends licking or biting the injected paw during Phase 1 and Phase 2.

  • Hyperthermia Validation: Measure rectal temperature at 30, 60, and 120 minutes post-dosing.

    • Validation Check: AMG-517 must show a >1.0°C spike (validating the assay's sensitivity to hyperthermia). A successful CAS 1083090-91-8 derivative will show <0.2°C deviation from the vehicle control.

Conclusion

The integration of CAS 1083090-91-8 as a core structural building block represents a paradigm shift in TRPV1 antagonist development. By moving away from the linear, highly flexible structures of early-generation antagonists and adopting the rigid, halogenated indane scaffold, researchers can successfully decouple potent analgesia from hyperthermic liability. For drug development professionals, these indane derivatives currently offer one of the most promising therapeutic windows for the treatment of chronic and inflammatory pain.

References

  • Discovery of indane propanamides as potent and selective TRPV1 antagonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Differential effects of TRPV1 antagonist AMG-517 on activation of nociceptive skin endings Source: Fiziolohichnyi Zhurnal URL:[Link]

  • Inhibition of transient receptor potential vanilloid 1 (TRPV1) by a novel selective antagonist for anti-nociceptive effect on in vivo models Source: PLOS ONE URL:[Link]

  • Discovery and development of TRPV1 antagonists Source: Wikipedia, The Free Encyclopedia URL:[Link]

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Validation

A Comparative Purity Analysis of Commercially Sourced 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

Abstract 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is a key building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmaceutical agents. The purity of this intermediate is paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is a key building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmaceutical agents. The purity of this intermediate is paramount, as even minor impurities can significantly impact the yield, purity, and safety profile of downstream active pharmaceutical ingredients (APIs). This guide presents a comprehensive purity benchmark of 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one sourced from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). A multi-modal analytical approach, employing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, was utilized to provide a holistic assessment of purity. This guide details the experimental protocols, presents comparative data, and discusses the implications of the findings for researchers and drug development professionals.

Introduction

The indanone scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1][2] The specific derivative, 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, incorporates a trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[3] As such, this compound is an increasingly important intermediate in the synthesis of novel therapeutics.[4]

The quality of any synthetic starting material is a critical determinant of the success of a multi-step synthesis. Process-related impurities, such as unreacted starting materials, isomeric by-products, or residual solvents, can introduce significant challenges in purification, lead to undesirable side reactions, and compromise the final API's safety and efficacy. Therefore, a robust analytical characterization of commercial intermediates is not merely a quality control measure but a fundamental necessity for reproducible and reliable research and development.[5]

This guide provides an objective, data-driven comparison of the purity of 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one from three different commercial suppliers. We employ orthogonal analytical techniques to ensure a comprehensive evaluation, as no single method can provide a complete purity profile.[6] HPLC-UV is used for its precision in quantifying the main component and non-volatile impurities.[4] GC-MS is ideal for identifying and quantifying volatile and semi-volatile organic impurities.[7][8] Finally, ¹H and ¹⁹F Quantitative NMR (qNMR) serves as a primary ratio method, allowing for direct purity assessment against a certified internal standard without the need for a specific reference standard of the analyte itself.[9][10]

Materials and Methods

Materials

Samples of 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one were purchased from three different commercial suppliers, labeled as Supplier A, Supplier B, and Supplier C. All samples were stored under the recommended conditions upon receipt.

  • HPLC-grade Acetonitrile and Water: Fisher Scientific

  • Formic Acid (≥98%): Sigma-Aldrich

  • Helium (UHP, 99.999%): Airgas

  • Deuterated Chloroform (CDCl₃, 99.8% D, with 0.03% v/v TMS): Cambridge Isotope Laboratories, Inc.

  • Maleic Anhydride (Certified Reference Material for qNMR): Sigma-Aldrich

  • 1,3,5-Tris(trifluoromethyl)benzene (for ¹⁹F qNMR): Sigma-Aldrich

Postulated Impurities from Synthetic Route

The most common synthetic route to 1-indanone derivatives is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid.[5][9][10] For the target molecule, this involves the cyclization of 3-(4-(trifluoromethoxy)phenyl)propanoic acid. This allows us to predict the most likely process-related impurities.

Caption: Plausible synthetic route and key process-related impurities.

Experimental Workflow

The overall analytical process is outlined in the workflow diagram below.

experimental_workflow Sample Receive Samples (Suppliers A, B, C) Prep Sample Preparation (Accurate Weighing & Dilution) Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS qNMR qNMR Analysis (¹H and ¹⁹F) Prep->qNMR Data Data Processing & Purity Calculation HPLC->Data GCMS->Data qNMR->Data Compare Comparative Analysis & Reporting Data->Compare

Caption: High-level experimental workflow for purity benchmarking.

Analytical Methodologies

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 40% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed (approx. 10 mg) and dissolved in 10 mL of acetonitrile to a final concentration of ~1 mg/mL.

  • Purity Calculation: Purity was determined by area percent normalization, assuming all impurities have a similar response factor at 254 nm.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Agilent 7890B GC with a 5977A Mass Selective Detector.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Samples were prepared at a concentration of ~1 mg/mL in dichloromethane.

  • Purity Calculation: Purity was calculated using area percent normalization from the Total Ion Chromatogram (TIC).

Protocol 3: Quantitative NMR (qNMR)

  • Instrumentation: Bruker AVANCE III 400 MHz spectrometer equipped with a BBO probe.

  • ¹H qNMR Protocol:

    • Sample Preparation: Approximately 10 mg of the indenone sample and 5 mg of maleic anhydride (internal standard) were accurately weighed into a vial, dissolved in ~0.7 mL of CDCl₃, and transferred to a 5 mm NMR tube.

    • Acquisition Parameters: 90° pulse, relaxation delay (d1) of 30 s, 16 scans.

    • Quantification: The purity was calculated by comparing the integral of a well-resolved aromatic proton signal of the analyte to the integral of the olefinic protons of maleic anhydride.

  • ¹⁹F qNMR Protocol:

    • Sample Preparation: Approximately 15 mg of the indenone sample and 5 mg of 1,3,5-tris(trifluoromethyl)benzene (internal standard) were accurately weighed, dissolved in CDCl₃, and transferred to an NMR tube.

    • Acquisition Parameters: 45° pulse, relaxation delay (d1) of 20 s, 32 scans.

    • Quantification: Purity was calculated by comparing the integral of the -OCF₃ signal of the analyte to the integral of the nine equivalent fluorine atoms of the internal standard.

Results

The purity of 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one from the three commercial suppliers was assessed using the three distinct analytical methods. The quantitative results are summarized in the table below. All values represent the mean of three replicate measurements.

Supplier HPLC-UV Purity (%) GC-MS Purity (%) ¹H qNMR Purity (mass %) ¹⁹F qNMR Purity (mass %) Key Impurities Identified
Supplier A 99.6 ± 0.199.4 ± 0.299.5 ± 0.299.6 ± 0.2Trace residual solvent (Dichloromethane)
Supplier B 98.2 ± 0.298.0 ± 0.398.1 ± 0.398.2 ± 0.3Unreacted Starting Material (~1.5%), Isomeric By-product (~0.3%)
Supplier C 99.1 ± 0.198.9 ± 0.299.0 ± 0.299.1 ± 0.2Isomeric By-product (~0.8%)

Discussion

The multi-platform analytical approach provided a comprehensive and consistent assessment of supplier purity. The data reveals notable differences in the quality of the material obtained from the three suppliers.

Supplier A consistently provided the material with the highest purity across all analytical platforms, with values consistently at or above 99.4%. The only detectable impurity by GC-MS was a trace amount of dichloromethane, likely a residual solvent from the purification process. Both ¹H and ¹⁹F qNMR results corroborated the high purity, confirming the absence of significant organic impurities.

Supplier B's material exhibited significantly lower purity, measured at approximately 98.1%. The primary contaminant, identified by both HPLC (based on retention time comparison with a standard) and GC-MS (based on mass spectral fragmentation), was the unreacted starting material, 3-(4-(trifluoromethoxy)phenyl)propanoic acid. The presence of this acidic impurity could be particularly problematic in subsequent reactions that are base-sensitive. Additionally, a minor peak corresponding to the mass of an isomeric by-product, likely 6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, was detected.

Supplier C provided material of intermediate purity (~99.0%). The main impurity identified was the isomeric by-product, which was present at a higher level than in Supplier B's material. The absence of the starting material suggests a more complete reaction, but a less regioselective cyclization or less effective purification to remove the isomer.

Causality of Experimental Choices: The use of three orthogonal methods was critical for building confidence in the results.[6] HPLC-UV is an industry standard for purity determination of non-volatile organics, offering high precision.[4] However, its reliance on UV response factors can be a limitation if impurities have different chromophores. GC-MS was chosen for its ability to separate and identify volatile impurities, such as residual solvents, and to provide structural information on process-related impurities through mass fragmentation.[7] The choice of qNMR as a third technique was deliberate; as a primary method, it is not dependent on response factors and provides a direct, highly accurate measure of mass purity against a certified standard, validating the chromatographic results.[9] The use of both ¹H and ¹⁹F qNMR provides an extra layer of validation, leveraging the unique fluorine signal of the target molecule and potential fluorinated impurities.

Conclusion and Recommendations

This comparative guide demonstrates significant variability in the purity of commercially available 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one.

  • Supplier A is recommended for applications where the highest purity is required to ensure the integrity and reproducibility of synthetic outcomes.

  • Supplier C may be a suitable alternative if minor isomeric impurities are tolerable in the downstream application.

  • Supplier B's material, due to the presence of significant levels of unreacted starting material, should be used with caution and may require in-house purification before use, particularly in sensitive chemical transformations.

It is strongly recommended that researchers and drug development professionals perform their own incoming quality control on critical starting materials using at least two orthogonal analytical techniques. This due diligence is essential to mitigate risks associated with impurity profiles that can vary between suppliers and even between different lots from the same supplier. The implementation of standardized qNMR protocols, in particular, can significantly enhance confidence in the assigned purity values, contributing to more robust and reproducible scientific outcomes.[5]

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative ¹H NMR: A Versatile Tool for the Purity Assessment of Natural Products. Journal of Natural Products, 75(4), 834–851. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Webb, M. R., & Nelson, P. N. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Metrologia, 51(3), 236. [Link]

  • Martin, D. B., et al. (2002). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. Analytical Chemistry, 74(3), 596–603. [Link]

  • JEOL Ltd. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. MS Tips No.088. [Link]

  • Waters Corporation. (2005). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • Caggiano, L., et al. (2011). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 16(6), 4679-4690. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Kwiecień, H., & Szymańska, E. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 463-484. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Kilic, T., & Onur, F. (2025). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. ACG Publications. [Link]

  • Bruker. Quantitative NMR Assays (qNMR). [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

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Comparative

A Researcher's Guide to the Pharmacological Validation of 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)-: A Comparative In Vitro and In Vivo Approach

In the landscape of modern drug discovery, the journey of a novel chemical entity from benchtop synthesis to potential clinical application is a rigorous and multi-faceted process. This guide provides a comprehensive fra...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from benchtop synthesis to potential clinical application is a rigorous and multi-faceted process. This guide provides a comprehensive framework for the pharmacological validation of the compound 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- , a molecule of interest due to its structural features. The presence of the indanone scaffold is found in various biologically active compounds, while the trifluoromethoxy group is a bioisostere of a methoxy group with altered electronic properties that can enhance metabolic stability and cell permeability[1][2].

This document is structured to provide a deep, scientifically-grounded comparison of in vitro and in vivo validation methodologies. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind experimental choices.

Introduction to 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- and a Putative Therapeutic Hypothesis

1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- belongs to the indanone class of compounds. Indanone derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects[3][4]. The trifluoromethoxy group is known to increase lipophilicity and can significantly alter the electronic properties of a molecule, potentially leading to enhanced biological activity and improved pharmacokinetic profiles[1][5].

Given the prevalence of the indanone scaffold in kinase inhibitors and other signaling pathway modulators, a reasonable starting hypothesis is that 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- may act as an inhibitor of a specific protein kinase involved in oncogenic signaling pathways. For the purpose of this guide, we will hypothesize that our compound of interest (which we will refer to as Cpd-X ) targets a kinase in the PI3K/Akt signaling pathway, a critical pathway often dysregulated in cancer[6].

To provide a robust comparison, we will benchmark Cpd-X against a known, well-characterized inhibitor of the PI3K/Akt pathway. For this purpose, we will use GDC-0941 (Pictilisib) , a potent pan-PI3K inhibitor that has undergone extensive preclinical and clinical investigation.

The In Vitro Validation Cascade: From Target Engagement to Cellular Effects

In vitro studies are the cornerstone of early-stage drug discovery, allowing for rapid screening and mechanistic elucidation in a controlled environment[7][8]. The primary goals of our in vitro validation are to:

  • Confirm direct binding and inhibition of the hypothesized target.

  • Assess the compound's potency and selectivity.

  • Evaluate its effects on cellular signaling and viability.

Primary Biochemical Assays: Direct Target Inhibition

The initial step is to determine if Cpd-X directly interacts with and inhibits the activity of our putative kinase target.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

  • Principle: This assay measures the ability of Cpd-X to inhibit the enzymatic activity of a purified recombinant kinase (e.g., PI3Kα) in a cell-free system. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Materials:

    • Recombinant human PI3Kα enzyme.

    • Kinase substrate (e.g., PIP2).

    • ATP.

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

    • Cpd-X and GDC-0941 (positive control) dissolved in DMSO.

    • Assay buffer (containing appropriate salts and cofactors).

  • Procedure:

    • Prepare a serial dilution of Cpd-X and GDC-0941 in DMSO.

    • In a 384-well plate, add the kinase, substrate, and assay buffer.

    • Add the serially diluted compounds to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) by fitting the data to a four-parameter logistic curve.

Expected Outcome and Interpretation:

A low IC50 value for Cpd-X would indicate potent direct inhibition of the target kinase. Comparing this value to that of GDC-0941 provides a benchmark for its potency.

Cell-Based Assays: Target Engagement and Downstream Signaling

While biochemical assays confirm direct target interaction, cell-based assays are crucial to verify that the compound can enter cells, engage its target in a physiological context, and modulate downstream signaling pathways.

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

  • Principle: This assay assesses the phosphorylation status of Akt, a direct downstream substrate of PI3K. Inhibition of PI3K will lead to a decrease in phosphorylated Akt (p-Akt).

  • Cell Line Selection: Choose a cancer cell line with a constitutively active PI3K/Akt pathway (e.g., MCF-7 breast cancer cells).

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Cpd-X or GDC-0941 for a specified time (e.g., 2 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-Akt (Ser473) and total Akt.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-Akt and total Akt.

    • Normalize the p-Akt signal to the total Akt signal for each treatment condition.

    • Plot the normalized p-Akt levels against the compound concentration to determine the cellular IC50.

dot

G cluster_0 In Vitro Validation Workflow Biochemical Assay Biochemical Assay Cell-Based Assays Cell-Based Assays Biochemical Assay->Cell-Based Assays Confirms Direct Inhibition IC50 (Enzymatic) IC50 (Enzymatic) Biochemical Assay->IC50 (Enzymatic) Cytotoxicity Assay Cytotoxicity Assay Cell-Based Assays->Cytotoxicity Assay Confirms Cellular Activity p-Akt Inhibition (Western Blot) p-Akt Inhibition (Western Blot) Cell-Based Assays->p-Akt Inhibition (Western Blot) GI50 (Cell Viability) GI50 (Cell Viability) Cytotoxicity Assay->GI50 (Cell Viability)

Caption: In Vitro Validation Workflow for Cpd-X.

Cellular Viability Assays: Assessing Antiproliferative Effects

Ultimately, for an anti-cancer agent, the inhibition of a signaling pathway should translate into a reduction in cancer cell proliferation or survival.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Procedure:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate.

    • After 24 hours, treat the cells with a range of concentrations of Cpd-X and GDC-0941.

    • Incubate for 72 hours.

    • Add the CellTiter-Glo® reagent to each well.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI50 value (the concentration that causes 50% growth inhibition).

Hypothetical In Vitro Data Summary

AssayCpd-XGDC-0941 (Comparator)
PI3Kα Enzymatic IC50 50 nM5 nM
MCF-7 p-Akt Cellular IC50 200 nM25 nM
MCF-7 Cell Viability GI50 1 µM150 nM

The In Vivo Validation Gauntlet: From Pharmacokinetics to Efficacy

In vivo studies are essential to understand how a compound behaves in a complex, whole-organism system.[7] They provide critical information on pharmacokinetics, efficacy, and safety that cannot be obtained from in vitro models.[8]

Pharmacokinetic (PK) and ADME Studies

Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Cpd-X. These studies are typically conducted in rodents (e.g., mice or rats).

Experimental Protocol: Mouse Pharmacokinetic Study

  • Objective: To determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

  • Procedure:

    • Administer a single dose of Cpd-X to a cohort of mice via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at multiple time points post-dosing.

    • Process the blood to obtain plasma.

    • Quantify the concentration of Cpd-X in the plasma samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis:

    • Plot the plasma concentration of Cpd-X versus time for both IV and PO administration.

    • Use pharmacokinetic modeling software to calculate the key PK parameters.

Importance of PK/PD: Understanding the PK profile is vital for designing an effective dosing regimen for the efficacy studies. The goal is to maintain the plasma concentration of the drug above the cellular IC50 for a sufficient duration to achieve a therapeutic effect (pharmacodynamic, or PD, response).

In Vivo Efficacy Studies in a Xenograft Model

Experimental Protocol: MCF-7 Breast Cancer Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of Cpd-X in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Procedure:

    • Implant MCF-7 cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups: Vehicle control, Cpd-X, and GDC-0941.

    • Administer the compounds daily (or as determined by the PK study) via an appropriate route (e.g., oral gavage).

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for p-Akt to confirm target engagement in vivo).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Assess the tolerability of the treatments by monitoring body weight changes.

dot

G cluster_1 In Vivo Validation Workflow PK/ADME Studies PK/ADME Studies Efficacy Study Efficacy Study PK/ADME Studies->Efficacy Study Informs Dosing Regimen Bioavailability, Half-life Bioavailability, Half-life PK/ADME Studies->Bioavailability, Half-life Toxicology Studies Toxicology Studies Efficacy Study->Toxicology Studies Provides Preliminary Safety Data Tumor Growth Inhibition Tumor Growth Inhibition Efficacy Study->Tumor Growth Inhibition Safety Profile Safety Profile Toxicology Studies->Safety Profile

Caption: In Vivo Validation Workflow for Cpd-X.

Hypothetical In Vivo Data Summary

ParameterCpd-XGDC-0941 (Comparator)
Oral Bioavailability 30%50%
Plasma Half-life (t1/2) 4 hours8 hours
Tumor Growth Inhibition (TGI) at 50 mg/kg 60%85%
Body Weight Change <5% loss<5% loss

Bridging the Gap: The In Vitro-In Vivo Correlation

The ultimate goal of preclinical validation is to establish a strong correlation between in vitro activity and in vivo efficacy.

Causality and Interpretation:

  • Potency Discrepancies: It is common for the in vivo effective dose to be much higher than what might be predicted from the in vitro IC50 or GI50. This can be due to factors such as poor bioavailability, rapid metabolism, or high plasma protein binding, all of which are not accounted for in in vitro systems. Our hypothetical data for Cpd-X, with lower bioavailability and a shorter half-life compared to GDC-0941, would explain the need for a potentially higher dose to achieve a similar therapeutic effect.

  • The Importance of Target Engagement: Confirming the inhibition of p-Akt in the excised tumors from the in vivo study is a critical step. It directly links the observed anti-tumor activity (the in vivo phenotype) to the intended mechanism of action (the in vitro hypothesis). This provides confidence that the drug is working as intended.

  • Safety and Tolerability: In vitro cytotoxicity assays on cancer cells do not predict the potential for toxicity to normal tissues in a whole organism. The in vivo study provides the first glimpse into the therapeutic window of the compound – the range of doses that are effective without causing unacceptable toxicity.

Conclusion

The pharmacological validation of a novel compound like 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- is a systematic process of hypothesis testing and refinement. The journey from in vitro to in vivo is one of increasing biological complexity. While in vitro assays provide essential information on potency and mechanism, they are a simplified representation of a living system. In vivo studies, though more complex and resource-intensive, are indispensable for understanding how a compound will behave in a physiological setting.

The successful translation of a compound from a promising in vitro hit to a viable in vivo candidate depends on a clear understanding of the strengths and limitations of each experimental model and the establishment of a robust in vitro-in vivo correlation. This guide provides a foundational framework for such an endeavor, emphasizing the causal links between experimental choices and the data they generate.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI.
  • Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals - OUCI. Osaka University.
  • Buy 2-fluoro-4-methoxy-2,3-dihydro-1H-inden-1-one (EVT-12043348) - EvitaChem. EvitaChem.
  • Fluoroalkyl Ethers for Drug Design - Enamine. Enamine.
  • In vitro and in vivo activity of novel small-molecule inhibitors targeting the pleckstrin homology domain of protein kinase B/AKT - PubMed - NIH.
  • In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research - Cusabio. Cusabio.
  • How does in vitro testing compare with in vivo testing? - Certis Oncology Solutions. Certis Oncology Solutions.
  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Crown Bioscience.
  • Discovery of potential small molecule inhibitors against β-hCG: an in silico study with in vitro validation - RSC Publishing. Royal Society of Chemistry.
  • 1213068-45-1|(R)-4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine - BLDpharm. BLDpharm.
  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Beilstein-Institut.
  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC.
  • (E)-2-[4-(Trifluoromethoxy)benzylidene]indan-1-one - PMC.
  • 1H-Inden-1-one, 2,3-dihydro-4-hydroxy-7-(trifluoromethyl) - Guidechem. Guidechem.
  • 1H-Inden-1-one, 2,3-dihydro- - the NIST WebBook. National Institute of Standards and Technology.
  • 4-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one - Sigma-Aldrich. Sigma-Aldrich.
  • 1H-Inden-1-one, 2,3-dihydro- - the NIST WebBook. National Institute of Standards and Technology.
  • 1H-Inden-1-one, 2-fluoro-2,3-dihydro-4-methoxy - NextSDS. NextSDS.
  • (PDF) (2E)-2-Benzylidene-4,7-dimethyl-2,3-dihydro-1H-inden-1-one (MLT-401), a novel arylidene indanone derivative, scavenges free radicals and exhibits antiproliferative activity of Jurkat cells - ResearchGate.
  • 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- - CAS:1083090-91-8 - Sunway Pharm Ltd. Sunway Pharm Ltd.
  • ナノマテリアルのin vitro評価系構築に向けた基礎研究.
  • In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties. MDPI.
  • 動物実験代替法にも利 可能な 感作性試験 陽性対照材料の開発.
  • Identification of 3,4-Dihydro-2H,6H-pyrimido[1,2-c][1][9]benzothiazin-6-imine Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - MDPI. MDPI.

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Safety & Regulatory Compliance

Safety

1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 4-(Trifluoromethoxy)-1-indanone Executive Summary & Chemical Identity 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- (commonly known as 4-(Trifluoromethoxy)-1-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of 4-(Trifluoromethoxy)-1-indanone

Executive Summary & Chemical Identity

1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)- (commonly known as 4-(Trifluoromethoxy)-1-indanone, CAS: 1083090-91-8) is a highly specialized building block utilized in drug development and medicinal chemistry. While the trifluoromethoxy (-OCF₃) group imparts critical metabolic stability and lipophilicity to pharmaceutical candidates, it fundamentally alters the compound's end-of-life disposal requirements. This guide provides immediate, step-by-step logistical procedures for the safe segregation, storage, and destruction of this fluorinated organic compound.

The Causality of Fluorinated Waste Management

In laboratory waste management, not all organic compounds are created equal. The robust carbon-fluorine (C-F) bonds in the -OCF₃ group dictate a strict departure from standard disposal protocols.

When subjected to standard thermal destruction (typically 800°C - 1000°C), fluorinated compounds do not fully mineralize. Instead, they undergo incomplete combustion, generating highly toxic and corrosive byproducts, including carbonyl fluoride and hydrogen fluoride (HF) gas[1].

If 4-(Trifluoromethoxy)-1-indanone is mistakenly commingled with non-halogenated waste streams, the resulting HF gas will rapidly corrode standard incinerator linings and release toxic plumes into the atmosphere. This directly violates the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates[2]. Therefore, this compound must be strictly segregated and routed to specialized facilities capable of high-temperature rotary kiln incineration equipped with caustic scrubbers.

Quantitative Disposal Parameters

To prevent catastrophic equipment failure and regulatory fines, laboratory personnel must understand the stark differences between halogenated and non-halogenated waste streams[3].

ParameterHalogenated Waste (e.g., 4-(Trifluoromethoxy)-1-indanone)Non-Halogenated Waste
EPA Waste Classification RCRA F-Listed (if solvent mixed) or CharacteristicVariable (often D001 for ignitability)
Incineration Temperature > 1,100 °C (Rotary Kiln)800 °C - 1,000 °C (Liquid Injection)
Flue Gas Treatment Mandatory Caustic Scrubber (NaOH/Ca(OH)₂)Standard particulate filters
Halogen Content Limit > 5% (Targeted for specific destruction)< 1% (Strictly enforced)
Primary Decomposition Hazard Hydrogen Fluoride (HF), Carbonyl FluorideCO₂, H₂O, CO

Step-by-Step Disposal Protocol

The following self-validating protocol ensures compliance with institutional Chemical Hygiene Plans and federal regulations[4].

Phase 1: Point-of-Generation Segregation

  • Identify Physical State : Determine if the waste is a solid powder (e.g., expired reagent, spilled material) or a liquid solution (e.g., dissolved in dichloromethane or methanol from a reaction workup).

  • Solid Waste Handling : Collect solid residues in a wide-mouth High-Density Polyethylene (HDPE) container.

    • Causality: HDPE provides excellent chemical resistance and prevents leaching. Do not use glass for solid fluorinated waste if HF generation is a secondary risk from co-reactants.

  • Liquid Waste Handling : Transfer mother liquors and rinsates into a dedicated carboy explicitly labeled "Halogenated Organic Solvent Waste."

    • Causality: Commingling fluorinated liquids with non-halogenated waste streams ruins the fuel value of the non-halogenated stream and violates EPA RCRA guidelines, leading to severe institutional fines[5].

    • Validation Check: Before adding to the carboy, verify the pH of the rinsate using indicator strips. Ensure no incompatible strong bases or oxidizers are present to prevent unintended exothermic reactions in the waste carboy.

Phase 2: Satellite Accumulation Area (SAA) Management 4. Immediate Labeling : Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste - Fluorinated Organics" and list "4-(Trifluoromethoxy)-1-indanone" along with any solvents[5]. Check the "Toxic" and "Irritant" hazard boxes. 5. Secondary Containment : Place the waste carboy or solid container in a chemically compatible secondary containment bin capable of holding 110% of the primary container's volume.

Phase 3: Final Disposition 6. Manifesting : When the container reaches 90% capacity, transfer it to the central accumulation area. Ensure the waste manifest explicitly notes the presence of the trifluoromethoxy (-OCF₃) group. 7. Contractor Handoff : Verify that your contracted waste disposal facility utilizes high-temperature rotary kiln incineration (>1100°C) equipped with caustic scrubbers[2].

Operational Workflow Visualization

The following decision matrix illustrates the critical logistical flow for disposing of 4-(Trifluoromethoxy)-1-indanone based on its physical state.

DisposalWorkflow Start Waste Generation: 4-(Trifluoromethoxy)-1-indanone State Determine Physical State Start->State Solid Solid / Powder Residue State->Solid Liquid Solution / Rinsate (e.g., in DCM/MeOH) State->Liquid SolidContainer Collect in Wide-Mouth HDPE Container Solid->SolidContainer LiquidContainer Collect in 'Halogenated Organic Solvent' Carboy Liquid->LiquidContainer Labeling Apply Label: 'Hazardous Waste - Fluorinated Organics' SolidContainer->Labeling LiquidContainer->Labeling Incineration High-Temp Incineration (>1100°C) with Caustic HF Scrubber Labeling->Incineration

Figure 1: Operational workflow for the segregation and disposal of fluorinated organic waste.

References

  • Benchchem . "1,6-Divinylperfluorohexane | 1800-91-5" (Fluorinated Waste Incineration Standards). 1

  • U.S. Environmental Protection Agency (EPA) . "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". 2

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS) . "Chemical Hygiene Plan". 4

  • American Chemical Society (ACS) . "Hazardous Waste Mismanagement Causes Injuries and Spill".5

  • University of Wisconsin Oshkosh . "Guide to Classifying Unwanted Materials". 3

Sources

Handling

Personal protective equipment for handling 1H-Inden-1-one, 2,3-dihydro-4-(trifluoromethoxy)-

Handling fluorinated building blocks requires a nuanced understanding of how specific functional groups alter a molecule's physicochemical properties. As a Senior Application Scientist, I frequently guide researchers thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling fluorinated building blocks requires a nuanced understanding of how specific functional groups alter a molecule's physicochemical properties. As a Senior Application Scientist, I frequently guide researchers through the operational logistics of utilizing compounds like 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one (CAS: 1083090-91-8).

While the addition of a trifluoromethoxy (-OCF₃) group is highly desirable in drug development for improving metabolic stability and membrane permeability, it fundamentally alters the hazard profile of the indanone core. This guide provides a self-validating, step-by-step operational and disposal plan designed to protect laboratory personnel from the unique risks posed by this specific compound.

Hazard Assessment & Mechanistic Causality

To select the appropriate Personal Protective Equipment (PPE), we must first understand the mechanism of exposure. This compound carries standard GHS hazard statements for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1][2]. However, the causality behind its enhanced risk lies entirely in the -OCF₃ group.

The trifluoromethoxy moiety acts as a "pseudo-halogen," dramatically increasing the molecule's lipophilicity (partition coefficient, logP) compared to its non-fluorinated analog[3][4]. Because the stratum corneum of human skin is lipid-rich, this enhanced lipophilicity facilitates rapid dermal penetration. If the electrophilic indanone core contacts the skin, the -OCF₃ group acts as a highly efficient carrier, accelerating tissue permeation and exacerbating irritation before standard washing protocols can mitigate the exposure. Therefore, barrier protection must explicitly account for high lipophilicity.

Quantitative Hazard & PPE Matrix

To mitigate these risks, the following PPE matrix must be strictly adhered to. Standard thin latex gloves are insufficient due to the rapid breakthrough times of lipophilic organic molecules.

Safety ParameterRequirement / SpecificationMechanistic Justification
Hand Protection Nitrile gloves (min. 0.11 mm thickness) or Neoprene. Double-gloving is recommended.Nitrile provides superior chemical resistance to lipophilic organic compounds, preventing rapid dermal absorption of the -OCF₃ carrier[5][6].
Eye Protection Tightly fitting safety goggles (EN 166 / ANSI Z87.1).Protects against corneal irritation (H319) from aerosolized dust or accidental solution splashing.
Body Protection Flame-resistant, knee-length laboratory coat.Prevents systemic exposure; the indanone core is a reactive electrophile that binds to biological nucleophiles.
Respiratory N95/P100 particulate respirator.Mitigates inhalation of irritating particulates (H335) during emergency spill cleanup.
Engineering Control Chemical Fume Hood (Face velocity: 80-100 fpm).Captures volatile dust and prevents respiratory tract irritation. Handling outside a hood is strictly prohibited.

Operational Workflow: Step-by-Step Handling Methodology

This protocol is designed as a self-validating system. By ensuring each step is completed and verified before the next begins, the risk of accidental exposure is systematically eliminated.

Step 1: Pre-Operation Setup & Validation

  • Verify the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm).

  • Line the working surface of the hood with a chemical-absorbent, plastic-backed spill mat. Causality: This ensures that any micro-spills are contained and do not cross-contaminate the porous surfaces of the hood.

  • Don all required PPE (Nitrile gloves, goggles, lab coat) before opening the chemical storage cabinet.

Step 2: Dispensing and Handling

  • Transfer the sealed vial of 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one into the fume hood.

  • Using a grounded, anti-static micro-spatula, carefully weigh the required mass onto a tared piece of glassine paper or directly into the reaction vessel. Causality: Anti-static tools prevent the fine, irritating powder from aerosolizing due to static cling, thereby validating respiratory safety.

  • Immediately seal the source vial and wipe the exterior with a disposable tissue dampened with ethanol, followed by dry disposal into solid hazardous waste.

Step 3: Post-Experiment Decontamination

  • Wash all spatulas and glassware with a polar organic solvent (e.g., acetone or ethanol) to dissolve the lipophilic compound, collecting the rinsate in a designated halogenated waste container.

  • Wash the equipment a second time with Alconox (or a similar laboratory detergent) and warm water to remove residual organics.

  • Remove outer gloves inside the fume hood and dispose of them as solid contaminated waste.

Spill Response and Disposal Plan

Because of the high fluorine content, disposal requires specific logistical planning.

Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity and lower the fume hood sash.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels for large spills.

  • Collect: Sweep the absorbent mixture using a non-sparking brush and dustpan. Place the material into a sealable, chemically compatible polyethylene container.

Disposal Plan (Halogenated Waste): All waste containing 4-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one must be strictly segregated into Halogenated Organic Waste streams. Causality: Fluorinated compounds cannot be disposed of in standard organic waste. Standard incineration of fluorinated organics generates highly corrosive and toxic hydrofluoric acid (HF) gas. Halogenated waste streams are routed to specialized high-temperature incinerators equipped with alkaline flue-gas scrubbers designed to safely neutralize HF emissions.

Visualization: Safety & Disposal Workflow

G Start 1. Pre-Operation Verify Fume Hood & Airflow PPE 2. Don PPE Nitrile Gloves, Goggles, Lab Coat Start->PPE Dispense 3. Dispensing Weighing in Fume Hood PPE->Dispense Spill Spill Detected? Dispense->Spill Clean 4a. Decontamination Absorb & Neutralize Spill->Clean Yes React 4b. Reaction Vessel Transfer & Seal Spill->React No Waste 5. Waste Segregation Halogenated Organic Waste Clean->Waste React->Waste

Workflow for the safe handling and disposal of 4-(trifluoromethoxy)indan-1-one.

References

  • Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

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